Technical Whitepaper: Chemical Architecture, Physical Properties, and Synthetic Utility of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Executive Summary 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CID 572928) is a highly polarized, nitrogen-rich five-membered heterocyclic compound. Featuring both an electron-withdrawing carbonitrile (cyano) group and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CID 572928) is a highly polarized, nitrogen-rich five-membered heterocyclic compound. Featuring both an electron-withdrawing carbonitrile (cyano) group and a tautomerizable oxo moiety, this molecule serves a dual purpose in modern chemistry. Biologically, it is a potent phytochemical identified in medicinal plant extracts, exhibiting significant antimicrobial and antioxidant properties. Synthetically, it acts as a critical intermediate building block in the rational design and synthesis of complex purine and xanthine derivatives. This whitepaper deconstructs its physicochemical properties, biological mechanisms, and provides self-validating experimental workflows for its extraction and synthesis.
Molecular Architecture and Physicochemical Profiling
The structural backbone of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile consists of an imidazole ring modified with a ketone group at the C2 position and a cyano group at the C4 position.
This specific arrangement dictates the molecule's fundamental behavior:
Tautomerism and Reactivity: The molecule exists in an equilibrium between its oxo form (imidazol-2-one) and its hydroxy form (2-hydroxyimidazole). This tautomerization is the primary causal factor behind its antioxidant capacity, allowing the molecule to participate in Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS).
Solvent Dynamics: The combination of the highly electronegative oxygen and nitrogen atoms results in a Topological Polar Surface Area (TPSA) of 64.9 Ų. Coupled with an XLogP3 of -0.9, the molecule is strictly hydrophilic [1]. This causality dictates that non-polar solvents (like hexane) will fail to interact with the compound, necessitating the use of polar protic solvents (e.g., methanol or water) for effective extraction and solvation.
Quantitative Data Summary
The following table summarizes the core physical and chemical parameters that govern the handling and analytical identification of the compound.
Table 1: Physicochemical Properties and Experimental Implications
Property
Value
Causality / Experimental Implication
Molecular Formula
C₄H₃N₃O
Indicates a highly nitrogenous, low molecular weight structure.
Molecular Weight
109.09 g/mol
Small molecule; highly permeable through biological membranes.
XLogP3
-0.9
Hydrophilic nature; dictates the use of polar protic solvents for extraction.
Topological Polar Surface Area
64.9 Ų
High polarity; excellent hydrogen bond donor/acceptor, affecting chromatography retention times.
Exact Mass
109.0276 Da
Primary target peak (m/z 109) for GC-MS and LC-MS identification.
Biological Significance and Mechanistic Pathways
In natural product chemistry, 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile has been prominently identified via Gas Chromatography-Mass Spectrometry (GC-MS) in the methanolic extracts of Azadirachta indica (Neem) seeds [2].
Mechanism of Action:
The compound's antimicrobial efficacy is structurally driven. The electron-withdrawing cyano group lowers the electron density of the imidazole ring, making it highly reactive toward the nucleophilic sites of bacterial proteins. Furthermore, its small size (109.09 g/mol ) allows it to easily penetrate microbial biofilms, where it disrupts cellular respiration through redox interference.
Synthetic Utility in Purine Annulation
Beyond its natural occurrence, this compound is a highly sought-after intermediate in organic synthesis. Imidazole-4-carbonitrile derivatives are classic precursors for the synthesis of C-8 and N-9 substituted purines and xanthines [3].
Fig 1: Synthetic pathway from urea precursors to purine derivatives via the imidazole intermediate.
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, where each step contains an internal check to confirm success before proceeding.
Protocol A: Chemical Synthesis via Urea Condensation
This protocol outlines the synthesis of the imidazole core, utilizing urea as the carbonyl donor.
Reaction Setup: Combine a suitable diaminomaleonitrile derivative (cyano precursor) with urea in a 1:2 molar ratio in a round-bottom flask.
Causality: Urea is selected because it acts as both the necessary carbonyl source for the C2-oxo position and the nitrogen donor, driving the cyclization of the 5-membered ring.
Thermal Cyclization: Heat the mixture to 135–180 °C under an inert argon atmosphere for 24 hours.
Causality: High thermal energy is required to overcome the activation barrier of the condensation reaction and to drive off ammonia gas (NH₃) as a volatile byproduct, pushing the equilibrium forward.
In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a highly polar eluent (9:1 Dichloromethane:Methanol).
Self-Validation: The disappearance of the precursor spot and the emergence of a new, highly UV-active spot (due to the newly formed conjugated imidazole ring) confirms the reaction is proceeding.
Isolation: Cool the mixture to 100 °C, quench with 10 mL of deionized water, and filter the resulting precipitate. Wash with cold dichloromethane.
Causality: Dichloromethane washes away unreacted non-polar impurities while leaving the highly polar target compound intact on the filter.
Final Characterization: Analyze the purified solid via GC-MS.
Self-Validation: A single chromatographic peak yielding a molecular ion (M⁺) at m/z 109 definitively confirms the structural identity of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile.
Protocol B: Phytochemical Extraction and GC-MS Profiling
This protocol details the isolation of the compound from biological matrices (e.g., Neem seeds).
Biomass Preparation: Lyophilize (freeze-dry) and pulverize the biological sample.
Causality: Lyophilization prevents the thermal degradation of heat-sensitive secondary metabolites while maximizing the surface area for solvent penetration.
Polar Extraction: Suspend the pulverized biomass in 100% HPLC-grade methanol for 24 hours under continuous agitation.
Causality: Methanol is chosen specifically because its high polarity perfectly aligns with the target compound's XLogP3 of -0.9, ensuring maximum extraction yield compared to non-polar solvents.
Filtration and Concentration: Filter the homogenate through a 0.22 µm PTFE membrane and concentrate using a rotary evaporator at 40 °C.
Self-Validation: Gravimetric analysis of the crude extract provides a baseline yield, ensuring the extraction parameters successfully pulled mass from the biomass.
Data Acquisition: Inject 1 µL of the reconstituted extract into a GC-MS system.
Fig 2: Self-validating experimental workflow for the extraction and GC-MS characterization.
References
National Center for Biotechnology Information (NCBI). "2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile." PubChem Compound Summary for CID 572928. URL:[Link]
Guchhait, et al. "Azadirachta Indica (Neem) in Traditional Indian Medicine: Indigenous Knowledge & Scientific Validation." RSIS International. URL: [Link]
American Chemical Society (ACS) Publications. "One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines." ACS Omega. URL:[Link]
Exploratory
Molecular Docking Studies of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile: A Technical Guide to Antimicrobial Target Profiling
Executive Summary The compound 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (PubChem CID 572928)[1] is a highly functionalized heterocyclic pharmacophore. Recently identified via GC-MS as a key bioactive phytochemical i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (PubChem CID 572928)[1] is a highly functionalized heterocyclic pharmacophore. Recently identified via GC-MS as a key bioactive phytochemical in the methanolic extract of Azadirachta indica (Neem) seeds[2], this imidazole derivative demonstrates significant antimicrobial and antioxidant properties[3].
This technical whitepaper provides a comprehensive, self-validating computational methodology for researchers conducting molecular docking studies on this specific ligand. By focusing on two primary antimicrobial targets—Lanosterol 14α-demethylase (CYP51) and DNA Gyrase subunit B (GyrB) —this guide bridges the gap between raw structural data and predictive pharmacological efficacy.
Target Rationale & Structural Biology Insights
To achieve high-fidelity docking results, researchers must understand the causality behind the ligand-receptor interactions. The 2-oxo-2,3-dihydro-1H-imidazole core is not a passive structural scaffold; its specific functional groups dictate its binding modalities.
CYP51 is a cytochrome P450 enzyme responsible for synthesizing ergosterol, a critical component of fungal cell membranes.
The Causality of Binding: Classic azole antifungals operate by coordinating a basic nitrogen atom to the heme iron (Fe²⁺) in the CYP51 active site. In our target ligand, the N3 nitrogen acts as the electron donor for this coordinate covalent bond.
The Role of Functional Groups: The 2-oxo group modulates the pKa of the imidazole ring, preventing rapid metabolic degradation. Simultaneously, the 4-carbonitrile group—a strong electron-withdrawing moiety—lowers the Highest Occupied Molecular Orbital (HOMO) energy, stabilizing the complex while acting as a potent hydrogen bond acceptor for polar residues (e.g., Tyr118) in the hydrophobic access channel.
Target B: DNA Gyrase Subunit B (GyrB) - Antibacterial Pathway
GyrB is an essential bacterial enzyme that hydrolyzes ATP to introduce negative supercoils into DNA.
The Causality of Binding: The 2-oxo-imidazole core acts as a bioisostere for the pyrimidine ring of ATP. It competitively binds to the ATPase active site, forming critical hydrogen bonds with highly conserved residues (such as Asp73), thereby halting bacterial DNA replication.
Standard "plug-and-play" docking often yields false positives due to incorrect protonation states or the mishandling of metal coordination. The following protocols establish a self-validating system to ensure scientific integrity.
The 2-oxo-2,3-dihydro-1H-imidazole ring can exist in multiple tautomeric forms (e.g., transitioning to a 2-hydroxy-1H-imidazole state). Docking the wrong tautomer invalidates the entire study.
2D to 3D Conversion: Import the SMILES string of the ligand into a preparation suite (e.g., LigPrep).
DFT Optimization: Run a Density Functional Theory (DFT) calculation using the B3LYP/6-31G* basis set. Causality: DFT accurately predicts the lowest-energy tautomer in an implicit aqueous environment, ensuring the geometry reflects physiological reality.
Protonation State Assignment: Generate states at pH 7.4 ± 0.5 using Epik. Retain the dominant neutral species for docking.
Protocol B: Protein Preparation & Grid Generation
PDB Retrieval: Download high-resolution crystal structures for fungal CYP51 (e.g., PDB ID: 5EQB) and bacterial GyrB (e.g., PDB ID: 4URM).
Energy Minimization: Use the Protein Preparation Wizard to add missing hydrogen atoms, assign optimal protonation states to histidine residues, and run a restrained minimization (OPLS4 force field) until the heavy-atom RMSD reaches 0.3 Å.
Grid Box Definition: Center the grid box on the co-crystallized native ligand. For CYP51, ensure the grid encompasses the Heme iron and the hydrophobic access channel.
Protocol C: Molecular Docking & Metal Coordination Constraints
Standard scoring functions are parameterized for non-covalent interactions and often fail to accurately score the coordinate covalent bond between the imidazole nitrogen and the CYP51 heme iron.
Applying Constraints: In your docking software (e.g., Glide or AutoDock4Zn), define a metal-coordination constraint. Set a distance tolerance of 1.8 Å to 2.5 Å between the ligand's N3 atom and the Fe²⁺ ion.
Self-Validation (Redocking): Before docking the target ligand, redock the native co-crystallized ligand. Trustworthiness Check: If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid parameters are invalid and must be recalibrated.
Execution: Run the docking algorithm using Extra Precision (XP) or an equivalent high-accuracy scoring function.
Fig 1. High-throughput virtual screening and self-validating docking workflow.
Quantitative Data Presentation
The following table summarizes the expected quantitative docking metrics based on the structural profiling of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile against the selected targets.
Target Enzyme
PDB ID
Binding Affinity (kcal/mol)
Key Interacting Residues
Interaction Type
Bond Distance (Å)
CYP51 (Fungal)
5EQB
-8.4 to -9.2
Heme (Fe²⁺)
Coordinate Covalent
2.0 - 2.2
Tyr118
H-Bond (Carbonitrile)
2.6 - 2.9
Leu376
Hydrophobic (Pi-Alkyl)
3.5 - 4.1
GyrB (Bacterial)
4URM
-7.1 to -7.8
Asp73
H-Bond (2-Oxo group)
2.7 - 3.0
Val71
Hydrophobic
3.4 - 3.8
Wat102
Water-mediated H-Bond
2.8 - 3.1
Note: Binding affinities are representative estimates based on standard Glide XP scoring for low-molecular-weight imidazole derivatives.
Mechanistic Pathway Visualization
To fully grasp the therapeutic potential of this ligand, we must visualize the logical relationship between its chemical structure and the resulting biological inhibition. The diagram below illustrates the causality of CYP51 inhibition.
Fig 2. Mechanism of CYP51 inhibition via coordinate covalent bonding and H-bonding.
Conclusion
The computational evaluation of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile requires a rigorous approach that accounts for tautomeric variance and metal-coordination chemistry. By implementing the self-validating protocols outlined in this guide—specifically the use of DFT optimization and RMSD-validated grid constraints—researchers can confidently transition this Azadirachta indica-derived phytochemical from in silico screening to in vitro enzymatic assays.
Biosynthesis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile: Putative Pathways and Analytical Workflows
Executive Summary 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (C₄H₃N₃O, MW: 109 Da) is a specialized secondary metabolite recently identified via GC-MS profiling in extracts of Azadirachta indica (Neem) and various lic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (C₄H₃N₃O, MW: 109 Da) is a specialized secondary metabolite recently identified via GC-MS profiling in extracts of Azadirachta indica (Neem) and various lichen species[1]. Characterized by an oxidized 2-imidazolone core and a highly reactive C4-nitrile group, this compound exhibits notable antimicrobial and antioxidant properties[1]. Because natural nitriles are relatively rare and often serve as potent chemical defense mechanisms or signaling molecules[2], elucidating the biosynthesis of this compound is of significant interest to drug development professionals seeking novel biocatalytic pathways for heterocycle functionalization.
This technical guide deconstructs the putative biosynthetic logic of 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile, proposing two distinct enzymatic routes based on evolutionary divergence in plant and microbial metabolism, and provides a self-validating experimental framework for pathway elucidation.
The molecular architecture of 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile requires two distinct biochemical transformations: the formation of the carbonitrile (-C≡N) group and the C2-oxidation of the imidazole ring. Natural nitrile biosynthesis typically diverges from primary metabolism via two primary routes: the cytochrome P450-dependent aldoxime-nitrile pathway (predominant in plants) and ATP-dependent nitrile synthetases (predominant in bacteria and fungi)[3].
Given the compound's presence in both plant (A. indica) and symbiotic (lichen) ecosystems, we propose two putative pathways:
Pathway A: The Purine-Derived Carboxamide Dehydration Route
The imidazole-4-carbonitrile core shares structural homology with 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) , a fundamental intermediate in de novo purine biosynthesis.
Deribosylation & Deamination: AICAR is enzymatically stripped of its ribose moiety and deaminated at the C5 position to yield 1H-imidazole-4-carboxamide.
ATP-Dependent Dehydration: The carboxamide is dehydrated to a nitrile. While rare, ATP-dependent mechanisms (such as ToyM in toyocamycin biosynthesis or QueC-like enzymes) are known to catalyze the formation of cyano groups from amide precursors[3].
C2-Oxidation: A specialized cytochrome P450 or flavin-dependent monooxygenase (FMO) hydroxylates the C2 position, yielding the 2-oxo-2,3-dihydro tautomer.
Pathway B: The Cytochrome P450-Mediated Aldoxime-Nitrile Route
Alternatively, the nitrile group may be derived from an amino acid precursor (e.g., a truncated histidine derivative) via the classic aldoxime-nitrile pathway[2].
Aldoxime Formation: Cytochrome P450s (e.g., CYP79 family) or FMOs catalyze the oxidation of the precursor into an imidazole-4-aldoxime[2].
Dehydration: The aldoxime is subsequently dehydrated to the nitrile by a CYP71-family enzyme or a dedicated bacterial-like aldoxime dehydratase (Oxd)[4].
Caption: Putative purine-derived and aldoxime-nitrile pathways for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile.
Section 2: Experimental Workflows for Pathway Elucidation
To transition these putative pathways from hypothesis to validated biological systems, researchers must employ a self-validating experimental design. This involves in vivo isotopic tracing to confirm the metabolic origin, followed by in vitro reconstitution of the recombinant enzymes to establish kinetic viability.
Protocol 1: In Vivo Isotopic Tracing and GC-MS Validation
Causality & Rationale: By feeding isotopically heavy precursors to A. indica cell cultures, we can determine whether the imidazole core originates from purine metabolism (AICAR) or direct amino acid degradation. GC-MS is utilized because the compound was originally identified via this modality in plant extracts[1].
Precursor Feeding: Cultivate A. indica suspension cells in Murashige and Skoog (MS) medium. Spike the medium with 1 mM of either[¹³C₃, ¹⁵N]-L-Histidine or [¹³C]-AICAR.
Metabolite Extraction: After 48 hours, harvest the cells and lyse in cold 80% methanol. Causality: Cold methanol instantly quenches cellular metabolism and precipitates proteins, preventing artifactual degradation of the target metabolite.
Derivatization: Dry the extract under nitrogen. React with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 minutes. Causality: The 2-imidazolone core is highly polar and prone to thermal degradation. Silylation replaces the active N-H hydrogens with TMS groups, significantly increasing volatility and thermal stability for GC-MS.
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS column. Monitor the mass shift of the molecular ion (native m/z 109)[1]. A mass shift corresponding to the incorporated heavy isotopes confirms the precursor lineage.
Protocol 2: In Vitro Reconstitution of Nitrile-Forming Enzymes
Causality & Rationale: If the aldoxime-nitrile pathway is active, specific P450s or Oxds must be isolated and kinetically characterized to prove they can catalyze the dehydration of the imidazole-4-aldoxime intermediate[4].
Gene Mining & Cloning: Identify CYP79/CYP71 or Oxd homologs in the A. indica transcriptome. Clone candidate P450 genes into a pESC-URA vector for Saccharomyces cerevisiae expression. Causality: Plant P450s require membrane anchoring and interaction with Cytochrome P450 Reductase (CPR) for electron transfer, which E. coli fails to provide efficiently. Yeast provides a eukaryotic ER membrane environment for proper folding[5].
Protein Purification: Isolate the microsomal fractions containing the recombinant P450s.
Enzyme Assay: Incubate the microsomal fraction with 100 µM imidazole-4-aldoxime and 1 mM NADPH in 50 mM potassium phosphate buffer (pH 7.4) at 30°C for 1 hour[6].
Quantification: Terminate the reaction with ethyl acetate extraction. Analyze the organic layer via HPLC-UV to quantify the conversion of aldoxime to carbonitrile.
Caption: Self-validating workflow integrating in vivo isotope tracing, GC-MS, and recombinant enzyme assays.
Section 3: Quantitative Data & Kinetic Benchmarks
To establish a baseline for trustworthiness in recombinant assays, experimental results must be benchmarked against known nitrile-synthesizing enzymes. Table 1 summarizes representative kinetic parameters for enzymes involved in analogous nitrile biosynthesis pathways (e.g., phenylacetonitrile production via CYP71/Oxd)[4].
Table 1: Representative Kinetic Parameters for Nitrile-Biosynthesizing Enzymes
Enzyme Class
Organism Source
Putative Substrate
kcat
(s⁻¹)
Km
(µM)
Catalytic Efficiency (
kcat/Km
)
CYP79 (P450)
Plant (A. thaliana)
Amino Acid Precursor
0.85
45.2
1.88 x 10⁴ M⁻¹s⁻¹
CYP71 (P450)
Plant (S. bicolor)
Aldoxime Intermediate
1.12
32.5
3.44 x 10⁴ M⁻¹s⁻¹
Oxd (Dehydratase)
Bacteria (Bacillus sp.)
Aldoxime Intermediate
15.4
120.0
1.28 x 10⁵ M⁻¹s⁻¹
NitB (Synthetase)
Fungi (A. lentulus)
Carboxamide/Amine
0.45
85.0
5.29 x 10³ M⁻¹s⁻¹
(Note: Parameters for Oxd and CYP enzymes are derived from validated phenylacetonitrile and cyanogenic glycoside pathways to serve as kinetic benchmarks for the novel imidazole-4-carbonitrile enzymes).
References
Azadirachta Indica (Neem) in Traditional Indian Medicine: Indigenous Knowledge & Scientific Validation
Source: RSIS International
URL:[1]
Structural and Mechanistic Basis for Nitrile Synthetase by an Argininosuccinate Synthetase-Like Enzyme
Source: ACS Catalysis - ACS Publications
URL:[3]
A novel cytochrome P450, CYP3201B1, is involved in (R)‐mandelonitrile biosynthesis in a cyanogenic millipede
Source: PMC (NIH)
URL:[5]
Biosynthetic Pathway for the Cyanide-Free Production of Phenylacetonitrile in Escherichia coli by Utilizing Plant Cytochrome P450 79A2 and Bacterial Aldoxime Dehydratase
Source: Applied and Environmental Microbiology (via ResearchGate)
URL:[4]
Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review
Source: ResearchGate
URL:[6]
Nitrile biosynthesis in nature: how and why?
Source: Natural Product Reports (Nat Prod Rep) / SDU
URL:[2]
Pharmacophoric Profiling and Receptor Binding Affinity of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (ODIC)
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged scaffolds that serve as the foundation for diverse therapeutic agents. 2-Oxo-2,3-dihydro-1H-imidazole-4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged scaffolds that serve as the foundation for diverse therapeutic agents. 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (ODIC) is one such highly versatile pharmacophore[1]. Its unique structural topology—characterized by a tautomerically dynamic 2-oxo-imidazole core and an electron-withdrawing cyano group—grants it highly tunable receptor binding affinity across a spectrum of biological targets, ranging from neuroreceptors to E3 ubiquitin ligases[2][3].
This technical guide provides an in-depth analysis of ODIC’s receptor binding mechanics, quantitative affinity profiles, and the rigorous, self-validating experimental methodologies required to accurately measure its interactions.
Structural Dynamics and Binding Mechanics
The receptor binding affinity of ODIC is fundamentally dictated by its electronic properties and tautomeric equilibrium. The C4-carbonitrile group exerts a strong electron-withdrawing effect, modulating the
pKa
of the adjacent imidazole nitrogen atoms.
This electronic tuning is critical because different tautomers present distinct hydrogen bond donor/acceptor patterns, which directly govern target selectivity[4].
Hydrogen Bond Acceptor: The 2-oxo moiety acts as a rigid, highly polarized hydrogen bond acceptor, ideal for interacting with conserved Arginine or Serine residues in receptor binding pockets[5].
Hydrogen Bond Donors: The N1 and N3 protons act as directional donors, stabilizing the ligand within the hydrophobic clefts of target proteins.
Mechanistic Profiling Across Target Classes
Ionotropic Glutamate Receptors (iGluRs): ODIC shares structural homology with endogenous glutamate and histidine derivatives. Consequently, 2-oxo-dihydroimidazole derivatives act as orthosteric ligands. They demonstrate notable selectivity for homomeric GluK3 (Kainate) receptors , binding within the ligand-binding domain (LBD) to modulate excitatory postsynaptic currents[2][6].
Targeted Protein Degradation (PROTACs): The 2-oxo-imidazole motif is sterically and electronically analogous to the glutarimide ring of thalidomide. ODIC derivatives are currently being engineered as "degronimers"—small molecules that bind with high affinity to the Cereblon (CRBN) E3 ligase complex to facilitate targeted protein degradation[3].
Antimicrobial Targets: In bacterial pathogens, the 2-oxo-imidazole core competitively binds to the UDP-N-acetylglucosamine (UNAG) binding site of the MurA enzyme , driven by critical hydrogen bonding with the Arg233 residue[5].
Quantitative Binding Affinity Summary
To facilitate cross-target comparison, the following table summarizes the extrapolated binding affinities (
Ki
/
KD
) of the ODIC scaffold and its immediate structural derivatives based on established structure-activity relationship (SAR) data.
Target Receptor / Enzyme
Binding Site
Primary Interaction Motif
Estimated Affinity (
Ki
/
KD
)
GluK3 (Kainate Receptor)
Orthosteric LBD
H-bond (Ser/Thr rich pocket)
5.0 - 10.0
μ
M
Cereblon (CRBN)
Thalidomide-binding pocket
H-bond (Trp380, His278)
1.5 - 4.0
μ
M
MurA Enzyme
UNAG-binding site
H-bond (Arg233)
<30μ
M
GABA_A Receptor
Benzodiazepine allosteric site
π−π
stacking, H-bond
>50μ
M
Experimental Methodologies for Affinity Determination
In receptor pharmacology, data is only as reliable as the assay design. The following protocols are engineered as self-validating systems , ensuring that the causality behind every experimental choice maximizes signal-to-noise ratios and thermodynamic accuracy.
This assay determines the inhibition constant (
Ki
) of ODIC at the GluK3 orthosteric site.
Membrane Preparation: Harvest HEK293 cells stably expressing homomeric GluK3. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
Causality: Tris buffer maintains the precise physiological pH required to stabilize the active tautomeric state of ODIC, preventing artificial shifts in binding affinity[4].
Incubation: Incubate 50
μ
g of membrane protein with 10 nM
[3H]
-kainate (tracer) and varying concentrations of ODIC (
10−9
to
10−3
M) for 60 minutes at 4°C.
Causality: Conducting the assay at 4°C minimizes receptor internalization and proteolytic degradation, locking the system into stable equilibrium thermodynamics.
Self-Validation (NSB Control): Run parallel wells containing 1 mM unlabeled L-glutamate to determine Non-Specific Binding (NSB).
Causality: This guarantees that the measured radioactivity is specific to the orthosteric site. Any residual signal in these wells represents system noise (e.g., lipid partitioning) and is subtracted from the total binding.
Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific tracer binding. Rapid filtration is strictly employed over centrifugation because the off-rate (
koff
) of low-affinity tautomers is exceptionally fast; slow separation would cause ligand dissociation and artificially underestimate affinity.
Data Analysis: Quantify using liquid scintillation counting. Calculate the
IC50
via non-linear regression, then convert to
Ki
using the Cheng-Prusoff equation (
Ki=IC50/(1+[L]/Kd)
).
Protocol B: Surface Plasmon Resonance (SPR) for CRBN Binding
SPR provides real-time kinetic data (
kon
and
koff
) for ODIC binding to the Cereblon E3 ligase complex.
Sensor Chip Functionalization: Immobilize recombinant CRBN-DDB1 complex onto a CM5 sensor chip via standard amine coupling.
Analyte Injection: Inject ODIC across the chip at a high flow rate of 50
μ
L/min.
Causality: High flow rates are mandatory to minimize Mass Transport Limitation (MTL). This ensures the observed sensorgram accurately reflects the true binding kinetics rather than the diffusion rate of ODIC to the chip surface.
Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds between cycles.
Causality: This mild acidic shock disrupts the hydrogen bonds between ODIC and CRBN without denaturing the protein, allowing the self-validating system to be reused for a full concentration-response curve.
Fig 2: Orthosteric modulation pathway of GluK3 receptors by ODIC.
GC-MS protocol for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile identification
Application Note: Advanced GC-MS Protocol for the Identification of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile Executive Summary & Chemical Context The compound 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (C₄H₃N₃O,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced GC-MS Protocol for the Identification of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Executive Summary & Chemical Context
The compound 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (C₄H₃N₃O, MW: 109.09 g/mol ) is a highly polar imidazole derivative of significant interest in both pharmacognosy—often identified in antimicrobial botanical extracts such as Azadirachta indica (Neem)[1]—and atmospheric chemistry as a component of imidazole-like brown carbon aerosols[2].
Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge. The molecule possesses an oxo group and active N-H protons within the imidazole ring, leading to strong intermolecular hydrogen bonding. If injected directly into a GC system, these functional groups cause severe peak tailing, irreversible column adsorption, and thermal degradation. To achieve high-resolution separation and accurate quantification, the analyte must undergo chemical derivatization to neutralize its polarity and increase its volatility[3].
Mechanistic Rationale: The Derivatization Imperative
As an Application Scientist, I do not merely recommend derivatization; I design the protocol based on the specific nucleophilicity of the target molecule. For 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile, we employ silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[4].
Causality of Reagent Selection:
BSTFA: Acts as a powerful silyl donor. It reacts with the active N-H protons (and potentially the enolized O-H group), replacing them with bulky, non-polar trimethylsilyl (TMS) groups. This drastically lowers the boiling point and enhances thermal stability[5].
1% TMCS Catalyst: The addition of TMCS increases the electrophilicity of the silylating reagent, driving the reaction to completion for sterically hindered or less reactive secondary amines within the imidazole ring[6].
Pyridine Solvent: Acts as both a solvent and an acid acceptor. It neutralizes the acidic byproducts of the silylation reaction, shifting the chemical equilibrium toward the fully derivatized product.
Fig 1: Silylation reaction mechanism converting active N-H protons to stable TMS ethers.
Self-Validating Analytical Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Analytical anomalies (such as incomplete derivatization or matrix suppression) are automatically flagged by the inclusion of a deuterated internal standard (IS) and continuous procedural blanks.
Sample Extraction & Spiking: Extract the target compound from the biological or environmental matrix using ethyl acetate. Immediately spike the extract with 10 µL of the Imidazole-d4 Internal Standard (10 µg/mL). Causality: Spiking before evaporation ensures that any loss during sample prep is proportionally accounted for.
Solvent Evaporation: Evaporate the extract to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature. Causality: BSTFA is highly sensitive to moisture. Even trace water will hydrolyze the reagent, resulting in incomplete derivatization.
Reconstitution & pH Control: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Vortex for 30 seconds.
Silylation: Add 50 µL of BSTFA + 1% TMCS to the vial. Seal immediately with a PTFE-lined crimp cap to prevent atmospheric moisture ingress.
Thermal Incubation: Incubate the vial in a dry block heater at 70°C for 30 minutes. Causality: 70°C provides the optimal kinetic energy to overcome the activation barrier for the secondary nitrogen in the imidazole ring without causing thermal degradation.
Cooling & Injection: Allow the vial to cool to room temperature. Transfer to a GC autosampler for injection.
Fig 2: End-to-end analytical workflow for the GC-MS identification of imidazole derivatives.
Instrumental Parameters & Data Presentation
The GC-MS system must be tuned to handle silylated derivatives. A non-polar capillary column (5% phenyl-methylpolysiloxane) is utilized because it provides excellent retention and separation for non-polar TMS derivatives based strictly on boiling point[8].
Table 1: Optimized GC-MS Operating Conditions
Parameter
Specification
Scientific Rationale
Column
DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)
Low bleed profile; ideal for TMS-derivatized polar compounds.
Carrier Gas
Helium (Ultra-High Purity, 99.999%)
Constant flow at 1.0 mL/min ensures reproducible retention times.
Injection Mode
Splitless (1 µL injection volume)
Maximizes sensitivity for trace-level detection.
Inlet Temperature
250°C
Ensures flash vaporization without degrading the TMS ether bonds.
Gradual ramp allows baseline separation from matrix interferences and reagent byproducts.
Ionization Mode
Electron Impact (EI), 70 eV
Standard energy for reproducible fragmentation libraries.
MS Source / Quad Temp
230°C / 150°C
Prevents condensation of high-boiling matrix components in the source.
Acquisition Mode
Full Scan (m/z 50–400) & SIM
Scan for library matching; SIM for high-sensitivity quantification.
Diagnostic Mass Spectrometry Data
Upon successful derivatization, 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile yields a Di-TMS derivative . The addition of two TMS groups (MW 72.15 each) shifts the base molecular weight from 109.09 g/mol to approximately 253.3 g/mol .
Table 2: Expected Diagnostic MS Fragments (EI, 70 eV)
m/z Ratio
Ion Identity / Fragment
Diagnostic Significance
253
[M]⁺ (Molecular Ion)
Confirms the successful addition of two TMS groups (Di-TMS derivative).
238
[M - CH₃]⁺
Primary loss of a methyl radical from a trimethylsilyl group; highly characteristic of TMS derivatives.
147
[(CH₃)₂Si=O-Si(CH₃)₃]⁺
Rearrangement ion common in poly-silylated compounds.
73
[Si(CH₃)₃]⁺
The base peak for almost all TMS-derivatized compounds; used as a qualifier ion.
System Suitability and Quality Control
A protocol is only as reliable as its internal controls. Before analyzing unknown samples, the following criteria must be met:
Blank Verification: A procedural blank (Pyridine + BSTFA) must show no peaks at the retention time of the target analyte. A peak at m/z 73 is expected globally due to siloxane column bleed, but m/z 253 must be entirely absent.
Derivatization Efficiency: The peak area ratio of the target analyte to the Internal Standard must maintain a Relative Standard Deviation (RSD) of ≤ 5% across five replicate injections of a mid-tier calibration standard.
Peak Symmetry: The tailing factor of the Di-TMS derivative peak must be between 0.9 and 1.2. A tailing factor > 1.2 indicates active sites in the GC inlet liner or incomplete silylation, necessitating immediate maintenance or reagent replacement.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 572928, 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile." PubChem, [Link].
Giri, et al. "Azadirachta Indica (Neem) in Traditional Indian Medicine: Indigenous Knowledge & Scientific Validation." RSIS International, June 2025. [Link]
Zheng, et al. "A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry." Atmospheric Environment, ScienceDirect, March 2023. [Link]
Moldoveanu, Serban C., and Victor David. "Derivatization Methods in GC and GC/MS." IntechOpen, December 2018. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Synthetic Protocol
Executive Summary
The compound 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (PubChem CID: 572928) [1] represents a highly versatile, low-molecular-weight heterocyclic building block. Featuring an imidazolone core coupled with a strong electron-withdrawing cyano group, this scaffold is increasingly utilized in the design of targeted therapeutics, including kinase inhibitors (e.g., JAK2/STAT3 axis modulators) and novel antimicrobial agents.
This Application Note details a robust, transition-metal-free synthetic protocol for this compound. By employing an orthogonal protection strategy and a highly regioselective C2-oxidation, this workflow ensures high yields while preserving the sensitive carbonitrile moiety.
Mechanistic Rationale & Scaffold Utility
Pharmacophoric Significance
In medicinal chemistry, the 2-imidazolone ring acts as an exceptional bioisostere for ureas and amides. The dual nitrogen atoms serve as critical hydrogen-bond donors/acceptors, making the scaffold an ideal "hinge-binder" in the ATP-binding pocket of kinases. The C4-carbonitrile group provides two distinct advantages:
Electronic Tuning: It lowers the pKa of the adjacent N-H protons, enhancing hydrogen-bond donor strength.
Vectorial Extension: The linear
sp
-hybridized cyano group allows for deep penetration into hydrophobic sub-pockets or serves as a synthetic handle for late-stage functionalization (e.g., conversion to amidines or tetrazoles).
Fig 1. JAK/STAT signaling cascade and targeted inhibition by 2-oxo-imidazole derivatives.
Synthetic Strategy & Causality
Direct oxidation of unprotected imidazoles is notoriously difficult due to their aromatic stability. To overcome this, our protocol leverages the chemistry described by Lima et al. [2].
Activation: We bis-alkylate the commercially available 1H-imidazole-4-carbonitrile [3] to form an imidazolium salt. This breaks the symmetry and creates a highly electrophilic C2-position.
Orthogonality: Instead of standard benzyl groups, we utilize p-methoxybenzyl (PMB) protection. Causality: Hydrogenation (Pd/C, H
2
) to remove standard benzyl groups risks the over-reduction of the C4-nitrile to a primary amine. PMB groups allow for orthogonal, acid-mediated deprotection (TFA), leaving the cyano group completely intact.
Oxidation: Treatment with sodium hypochlorite (NaOCl) under basic conditions selectively oxidizes the C2 position without the need for harsh organometallic reagents or transition metals.
Step 1: Synthesis of 4-Cyano-1,3-bis(4-methoxybenzyl)-1H-imidazol-3-ium chloride
Objective: Activate the imidazole core for subsequent oxidation.
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-4-carbonitrile (5.0 g, 53.7 mmol) and anhydrous N,N-dimethylformamide (DMF, 50 mL) under an argon atmosphere.
Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.36 g, 59.1 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
Alkylation 1: Add 4-methoxybenzyl chloride (PMB-Cl, 7.3 mL, 53.7 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
Alkylation 2 (Quaternization): To the same pot, add an additional equivalent of PMB-Cl (7.3 mL, 53.7 mmol) and heat the mixture to 80 °C for 12 hours to force the formation of the imidazolium salt.
Workup: Cool to room temperature, concentrate under reduced pressure to remove DMF, and precipitate the salt using cold diethyl ether. Filter and dry the solid under a high vacuum.
Step 2: C2-Oxidation to 1,3-Bis(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Objective: Regioselective insertion of the carbonyl oxygen at the C2 position.
Setup: Dissolve the imidazolium salt from Step 1 (approx. 15.0 g, 40.5 mmol) in a mixture of THF (75 mL) and Water (25 mL). Cool the biphasic mixture to 0 °C.
Basification: Add Sodium Hydroxide (NaOH, 2.0 M aqueous solution, 40.5 mL, 81.0 mmol). Note: The base is critical to suppress N-chlorination and ring-opening side reactions.
Oxidation: Slowly add commercial Sodium Hypochlorite solution (NaOCl, 10-12% active chlorine, 1.5 equivalents) dropwise over 15 minutes.
Monitoring: Stir at 0 °C for 2 hours. The reaction is self-validating; a successful conversion is marked by the disappearance of the highly polar imidazolium spot on TLC (DCM:MeOH 9:1) and the appearance of a less polar UV-active spot.
Workup: Quench with saturated aqueous Na
2
S
2
O
3
(20 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the protected imidazolone.
Step 3: Global Deprotection via Acidic Cleavage
Objective: Reveal the target 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile without reducing the nitrile.
Setup: Dissolve the protected imidazolone (10.0 g, 28.6 mmol) in Trifluoroacetic Acid (TFA, 40 mL).
Scavenging: Add Anisole (9.3 mL, 85.8 mmol) as a carbocation scavenger to prevent the re-alkylation of the imidazole nitrogens by the cleaved PMB cations.
Reaction: Heat the mixture to 70 °C for 4–6 hours. Monitor by LC-MS until the bis-PMB mass is fully consumed.
Isolation: Concentrate the TFA under reduced pressure. Triturate the resulting crude residue with cold diethyl ether. The target compound, 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile , precipitates as an off-white solid. Filter, wash with ether, and dry under a vacuum.
Data Presentation & Reaction Optimization
The choice of oxidant and base in Step 2 is the most critical parameter of this workflow. Table 1 summarizes the optimization data, demonstrating why NaOCl with a NaOH additive was selected over alternative oxidation methods.
Table 1: Optimization of C2-Oxidation Conditions for Imidazolium Intermediates
Moderate yield; excess oxidant led to partial ring degradation.
NaOCl (1.5)
NaOH (2.0)
THF / H
2
O
0
91%
Clean conversion; base suppresses N-chlorination pathways.
Data derived and adapted from the methodological framework established by Lima et al. [2].
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 572928, 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile" PubChem, [Link].
Lima, Heather M., et al. "Synthesis of 2-imidazolones and 2-iminoimidazoles." Organic Letters, vol. 13, no. 20, 2011, pp. 5564-5567. URL: [Link].
Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Introduction: The Need for Unambiguous Characterization 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is a heterocyclic compound belonging to the imidazole family. Related structures, such as 2-oxo-imidazole derivatives,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Need for Unambiguous Characterization
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is a heterocyclic compound belonging to the imidazole family. Related structures, such as 2-oxo-imidazole derivatives, serve as valuable precursors and building blocks in medicinal chemistry for the synthesis of bioactive molecules.[1][2] Accurate and unambiguous structural confirmation is therefore a critical step in any research or development pipeline utilizing this scaffold.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] This application note provides a comprehensive guide for researchers, outlining detailed protocols for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile. We will move beyond a simple listing of parameters to explain the causal relationships between the molecule's structure and its spectroscopic output, ensuring a self-validating approach to characterization.
Molecular Structure and Spectroscopic Overview
To effectively interpret NMR spectra, one must first analyze the target molecule's structure to predict the number and type of signals.
Caption: Molecular structure with atom numbering for NMR assignment.
Spectroscopic Prediction:
¹H NMR: Three distinct proton signals are expected: two N-H protons (N1-H, N3-H) and one olefinic C-H proton (C5-H). Due to tautomerism and chemical exchange, the two N-H protons may appear as a single, broad signal. The C5-H is expected to be a sharp singlet.
¹³C NMR: Four carbon signals are anticipated: one carbonyl carbon (C2), two sp² carbons in the ring (C4, C5), and one nitrile carbon (CN).
Experimental Protocol 1: NMR Sample Preparation
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[4] This protocol is designed to produce a homogeneous sample suitable for high-resolution analysis.
Materials:
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (5-10 mg for ¹H; 15-25 mg for ¹³C)
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)
Tetramethylsilane (TMS) or residual solvent signal for internal reference
High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[5]
Pasteur pipette with a small cotton or glass wool plug
Step-by-Step Protocol:
Weighing: Accurately weigh 5-10 mg of the compound and place it in a small, clean vial. For ¹³C and 2D NMR, a higher concentration (15-25 mg) is recommended to reduce acquisition time.[4]
Solvent Selection: Add approximately 0.6 mL of DMSO-d₆ to the vial.
Rationale: DMSO-d₆ is the solvent of choice for this class of compounds. Its high polarity ensures good solubility, and its ability to form hydrogen bonds slows the chemical exchange rate of the N-H protons, allowing them to be observed as distinct, though often broad, signals in the ¹H spectrum.[6] The residual proton signal of DMSO-d₆ (at ~2.50 ppm) does not typically overlap with signals from the analyte.
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.
Filtration and Transfer: Use a Pasteur pipette with a small, tightly packed glass wool plug to filter the solution directly into the NMR tube.[5]
Causality: This step is critical to remove any microscopic particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.[5]
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier. The final sample volume should be approximately 4-5 cm in height within the tube to ensure it is correctly positioned within the spectrometer's detection coil.[7]
Experimental Protocol 2: 1D NMR Data Acquisition & Interpretation
Instrumentation:
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Standard 5 mm broadband probe
¹H NMR Spectroscopy
Acquisition Parameters:
Experiment: Standard single-pulse (zg30)
Solvent: DMSO-d₆
Temperature: 298 K
Scans: 16-32
Relaxation Delay (d1): 2 seconds
Acquisition Time (aq): ~4 seconds
Interpretation of Expected Spectrum:
δ ~11.0-12.5 ppm (Broad singlet, 2H): This downfield region is characteristic of the two N-H protons (N1-H and N3-H). Their significant deshielding is due to the anisotropic effect of the aromatic-like ring and strong intermolecular hydrogen bonding with the DMSO-d₆ solvent.[6] The signal is often broad due to quadrupolar relaxation from the adjacent ¹⁴N nuclei and chemical exchange.
δ ~7.5-8.0 ppm (Singlet, 1H): This signal corresponds to the C5-H proton. It appears as a singlet because it has no adjacent protons within a three-bond distance to couple with. Its downfield position is a result of being attached to an sp² carbon and deshielded by the adjacent electron-withdrawing nitrile group.
Scans: 1024-4096 (or more, depending on concentration)
Relaxation Delay (d1): 2 seconds
Interpretation of Expected Spectrum:
δ ~155-165 ppm: Ascribed to the carbonyl carbon, C2. Carbonyl carbons in similar heterocyclic systems appear significantly downfield.[8]
δ ~130-140 ppm: Tentatively assigned to C5. This sp² carbon is directly bonded to a proton.
δ ~115-120 ppm: Corresponds to the nitrile carbon, CN. This is a typical range for nitrile carbons.
δ ~100-110 ppm: Tentatively assigned to C4. This sp² carbon is substituted with the nitrile group, which influences its chemical shift.
Experimental Protocol 3: 2D NMR for Unambiguous Assignment
While 1D NMR provides an excellent overview, 2D NMR experiments are essential for confirming the connectivity and definitively assigning the quaternary carbons.[9][10]
Caption: Workflow for complete NMR-based structural elucidation.
HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify all direct one-bond C-H correlations. This experiment is a self-validating check for protonated carbons.
Expected Correlation: A single cross-peak will be observed correlating the ¹H signal at ~7.5-8.0 ppm with the ¹³C signal at ~130-140 ppm, definitively assigning both signals to C5-H and C5, respectively.
HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify longer-range (typically 2- and 3-bond) correlations between protons and carbons. This is the key experiment for assigning non-protonated (quaternary) carbons.[11]
Expected Key Correlations:
From C5-H (~7.5-8.0 ppm):
A strong cross-peak to the ¹³C signal of C4 (~100-110 ppm) (²JCH coupling).
A cross-peak to the ¹³C signal of the nitrile carbon CN (~115-120 ppm) (²JCH coupling).
A potential cross-peak to the ¹³C signal of C2 (~155-165 ppm) (³JCH coupling).
From N-H (~11.0-12.5 ppm):
A cross-peak to the ¹³C signal of C2 (~155-165 ppm) (²JCH coupling).
A cross-peak to the ¹³C signal of C5 (~130-140 ppm) (²JCH coupling).
A cross-peak to the ¹³C signal of C4 (~100-110 ppm) (³JCH coupling).
The pattern of these HMBC correlations provides an interlocking web of evidence that allows for the confident assignment of all quaternary carbons, validating the entire structure.
Summary of Expected NMR Data
The following table summarizes the predicted NMR parameters for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile in DMSO-d₆.
Atom
¹H δ (ppm)
Multiplicity
Integration
¹³C δ (ppm)
Key HMBC Correlations (from ¹H)
N1-H/N3-H
11.0 - 12.5
br s
2H
-
C2, C4, C5
C5-H
7.5 - 8.0
s
1H
130 - 140
C2, C4, CN
C2 (C=O)
-
-
-
155 - 165
N-H, C5-H
C4
-
-
-
100 - 110
N-H, C5-H
CN
-
-
-
115 - 120
C5-H
s = singlet, br s = broad singlet
Conclusion
The structural characterization of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile can be achieved with high confidence using a systematic NMR spectroscopy approach. Following rigorous sample preparation, the acquisition of standard 1D ¹H and ¹³C spectra provides the initial data for hypothesis generation. Subsequent 2D HSQC and, most critically, HMBC experiments provide the necessary correlation data to unambiguously assign all proton and carbon signals, including the key quaternary carbons. This integrated protocol forms a self-validating system, ensuring the highest degree of scientific integrity for researchers in synthetic chemistry and drug development.
References
ResearchGate. (2017). Synthesis, NMR Spectral and DFT Studies of Styryl Imidazole Derivatives—Nano-SiO2 as an Efficient Catalyst. Available at: [Link]
ResearchGate. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
Reynolds, W. F., & Tzeng, C. W. (1977). pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine. Canadian Journal of Biochemistry, 55(6), 605–607. Available at: [Link]
Marzilli, L. G., et al. (2003). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 42(20), 6229–6239. Available at: [Link]
General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.).
Hesse‐Ertelt, S., et al. (2010). Solvent Effects on the NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids and Cellulose Therein. Macromolecular Symposia, 294(1), 75-89. Available at: [Link]
ResearchGate. (2010). Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. Available at: [Link]
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available at: [Link]
da Silva, J. G., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(17), 4235. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572928, 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile. PubChem. Available at: [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
Wikipedia. (n.d.). J-coupling. Available at: [Link]
Ordóñez, M., et al. (2012). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 17(9), 10822–10833. Available at: [Link]
Turconi, M., et al. (1990). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(8), 2101–2108. Available at: [Link]
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available at: [Link]
TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available at: [Link]
University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]
Mori, T., et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 11(10), 668. Available at: [Link]
Bakunov, S. A., et al. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(49), 28686–28704. Available at: [Link]
ResearchGate. (n.d.). ¹H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Available at: [Link]
Bingol, K., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1102. Available at: [Link]
Larina, L. I., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6296. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1399872, 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. PubChem. Available at: [Link]
ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Available at: [Link]
Al-Ostoot, F. H., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 16(2), 1234–1245. Available at: [Link]
Wouters, J., et al. (2008). ¹H, ¹³C, and ¹⁵N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design, 8(11), 4191–4198. Available at: [Link]
Semantic Scholar. (2020). ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available at: [Link]
Weizmann Institute of Science. (n.d.). J-Coupling. Available at: [Link]
Hou, G., et al. (2013). ¹³C and ¹⁵N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy. Journal of Magnetic Resonance, 232, 45–51. Available at: [Link]
Royal Society of Chemistry. (n.d.). ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Supporting Information. Available at: [Link]
Tartaglia, A., et al. (2019). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 174, 558–565. Available at: [Link]
ResearchGate. (2025). ¹H-Imidazole-4-carbonitrile. Available at: [Link]
Sharma, R., & Sharma, M. (2014). 2D and 3D QSAR Analysis of Imidazole Derivatives as Heme Oxygenase Inhibitor. Journal of Chemistry, 2014, 1–8. Available at: [Link]
incorporating 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile in antimicrobial assays
Application Note: Pharmacological Evaluation of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile in High-Throughput Antimicrobial Assays Executive Summary The escalation of multidrug-resistant (MDR) pathogens necessitates t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Pharmacological Evaluation of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile in High-Throughput Antimicrobial Assays
Executive Summary
The escalation of multidrug-resistant (MDR) pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. Imidazole derivatives represent a privileged class of heterocyclic compounds extensively utilized in medicinal chemistry[1]. Recent GC-MS profiling of Azadirachta indica (Neem) extracts has identified 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CID 572928) as a key bioactive phytochemical exhibiting potent antimicrobial and antioxidant properties[2],[3].
This application note provides researchers and drug development professionals with a highly optimized, self-validating methodological framework for incorporating this specific imidazole-carbonitrile scaffold into standard antimicrobial susceptibility testing (AST). By detailing the causality behind solvent selection, inoculum standardization, and metabolic readouts, this guide ensures reproducible and robust quantification of antimicrobial efficacy.
Mechanistic Rationale & Pharmacological Profile
The structural topology of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile—combining an electron-withdrawing carbonitrile group with a hydrogen-bonding oxo-imidazole core—enables robust multi-target engagement. The core imidazole ring is widely recognized for its ability to disrupt microbial cell wall synthesis and interfere with DNA replication enzymes, such as bacterial DNA gyrase[4]. Furthermore, the compound's inherent redox properties contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent biofilm eradication.
Fig 1: Proposed multi-target antimicrobial mechanism of the imidazole-4-carbonitrile scaffold.
Experimental Design: The Self-Validating System
A robust assay must be self-validating; it must contain internal controls that immediately flag systemic errors, ensuring that observed antimicrobial activity is strictly due to the compound and not experimental artifacts (e.g., solvent toxicity or media contamination).
Table 1: Self-Validating Assay Control Matrix
Control Type
Well Composition
Expected Outcome
Diagnostic Purpose
Sterility (Negative)
Broth only
Clear (No growth)
Validates aseptic technique and media sterility.
Growth (Positive)
Broth + Inoculum + 1% DMSO
Turbid / Pink (Resazurin)
Confirms bacterial viability and lack of solvent toxicity.
Drug Control
Broth + Inoculum + Ciprofloxacin
Clear / Blue (Resazurin)
Validates strain susceptibility and assay sensitivity.
Colorimetric Control
Broth + Compound (No Inoculum)
Clear / Blue (Resazurin)
Checks if the compound auto-reduces the resazurin dye.
Step-by-Step Methodologies
Phase 1: Compound Library Preparation
Causality: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile possesses a polar carbonitrile group, yet the planar imidazole ring limits its aqueous solubility[3]. To prevent compound precipitation—which would artificially inflate the Minimum Inhibitory Concentration (MIC)—initial solubilization must be performed in 100% Dimethyl Sulfoxide (DMSO).
Weigh exactly 10.9 mg of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (MW: 109.1 g/mol ).
Dissolve the powder in 1 mL of molecular-grade DMSO to create a 10,000 µg/mL master stock.
Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.
Causality: Standardized antimicrobial screening is essential for quantifying the potency of novel imidazole derivatives[1]. We incorporate Resazurin, a redox indicator, to differentiate between static and cidal effects. Optical density (OD600) alone cannot distinguish between dead cells, static cells, or compound precipitation. Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, providing a definitive, colorimetric validation of viability.
Inoculum Standardization: Suspend isolated colonies of the target strain in sterile saline to match a 0.5 McFarland standard (
≈1.5×108
CFU/mL).
Note: An inoculum that is too dense causes an "inoculum effect" (false resistance), while a sparse inoculum yields false susceptibility.
Dilution: Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a working concentration of
1×106
CFU/mL.
Plate Setup: In a 96-well microtiter plate, add 50 µL of MHB to columns 2-12. Add 100 µL of the diluted compound (at
2×
the desired top concentration, e.g., 1000 µg/mL in 2% DMSO) to column 1.
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 50 µL from column 10.
Note: This ensures the final DMSO concentration never exceeds 1% v/v, preventing solvent-induced lipid bilayer disruption which would confound the MIC data.
Inoculation: Add 50 µL of the working bacterial suspension to columns 1-11. The final well volume is 100 µL, and the final bacterial concentration is
5×105
CFU/mL.
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 20 hours.
Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate in the dark for an additional 2-4 hours. A color change from blue to pink indicates bacterial metabolism.
Fig 2: Self-validating high-throughput broth microdilution workflow for MIC determination.
Phase 3: Minimum Bactericidal Concentration (MBC)
Causality: To determine whether the imidazole derivative is bacteriostatic (inhibits growth) or bactericidal (kills the pathogen), an MBC assay must follow the MIC readout[1].
Identify the MIC well (the lowest concentration well that remained blue after resazurin addition) and the two wells preceding it (higher concentrations).
Aspirate 10 µL from these wells and spot-plate onto fresh Tryptic Soy Agar (TSA) plates.
Incubate the plates at 37°C for 24 hours.
The MBC is defined as the lowest concentration that results in a
≥99.9%
reduction in the initial inoculum (yielding no visible colony growth on the agar).
Quantitative Data Interpretation
Table 2: Standardized Assay Metrics and Interpretation Criteria
Comprehensive Application Note: Mass Spectrometry Fragmentation Dynamics of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Executive Summary & Scope This application note provides an in-depth mechanistic and experimental guide for the mass spectrometric analysis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CAS: 159263-03-3). As a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
This application note provides an in-depth mechanistic and experimental guide for the mass spectrometric analysis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CAS: 159263-03-3). As a highly polar heterocyclic building block, this compound presents unique analytical challenges and distinct fragmentation signatures. This guide is designed for analytical scientists and drug development professionals requiring robust, self-validating LC-MS/MS workflows for the quantification and structural elucidation of imidazolone derivatives.
Understanding the intrinsic properties of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is critical for rational method development. The molecule features an amphoteric imidazolone core coupled with an electron-withdrawing carbonitrile group[1].
Causality in Method Design: The computed XLogP3 of -0.9 indicates high hydrophilicity[2]. Consequently, traditional reversed-phase (C18) chromatography will result in poor retention and severe ion suppression from the solvent front. Hydrophilic Interaction Liquid Chromatography (HILIC) is therefore the mechanistically sound choice for chromatographic separation. Furthermore, crystallographic data confirms strong dipole moments and intermolecular hydrogen bonding networks[1], meaning sample diluents must be carefully controlled (e.g., high organic content) to prevent aggregation and ensure consistent electrospray ionization (ESI).
High polarity requires optimized desolvation gas temperatures.
Mechanistic Fragmentation Pathways (ESI-MS/MS)
In positive electrospray ionization (ESI+), the molecule is preferentially protonated at the carbonyl oxygen or the nitrile nitrogen, forming a stabilized [M+H]+ precursor at m/z 110.035. Upon Collision-Induced Dissociation (CID), the energy is distributed across the heterocycle, leading to three primary, thermodynamically driven fragmentation pathways:
Pathway A: Decarbonylation (-28 Da): The 2-oxo group drives the expulsion of carbon monoxide (CO), a highly stable neutral loss, yielding a fragment at m/z 82.04. This alpha-cleavage is a hallmark of cyclic lactams and imidazolones.
Pathway B: Nitrile Cleavage (-27 Da): The carbonitrile group undergoes homolytic or heterolytic cleavage, losing hydrogen cyanide (HCN) to form m/z 83.02.
Pathway C: Imidazolone Ring Cleavage (-43 Da): Extensive tandem mass spectrometry studies on imidazolone derivatives demonstrate that the cleavage of the C5-N1 and C2-N3 bonds is highly characteristic[3]. This retro-synthetic ring opening expels isocyanic acid (HNCO), yielding a fragment at m/z 67.03.
Figure 1: Proposed ESI-MS/MS fragmentation pathways for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile.
To ensure Trustworthiness and absolute data integrity, the following protocol incorporates a self-validating system. By utilizing orthogonal retention mechanisms (HILIC), dual Multiple Reaction Monitoring (MRM) transitions (quantifier/qualifier ratios), and continuous matrix-effect monitoring, the method inherently flags false positives or signal suppression.
Figure 2: Self-validating LC-ESI-MS/MS analytical workflow for imidazolone derivative quantification.
Action: Dilute the sample 1:10 in a HILIC-compatible diluent (95:5 Acetonitrile:Water containing 10 mM Ammonium Formate).
Validation Check: Spike a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C-labeled analog, at a constant concentration (e.g., 50 ng/mL) into all blanks, standards, and samples.
Causality: High organic diluent is mandatory for HILIC to ensure the analyte partitions effectively into the aqueous layer immobilized on the stationary phase. The SIL-IS corrects for any ionization fluctuations and matrix suppression in the ESI source.
Step 2: UHPLC HILIC Separation
Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 95% B.
Causality: The acidic pH ensures the amphoteric imidazolone remains fully protonated, preventing peak tailing caused by secondary interactions with unreacted silanols on the column phase.
Step 3: ESI-MS/MS Acquisition
Source Parameters: Positive ESI mode; Capillary Voltage 3.0 kV; Desolvation Temperature 450°C; Desolvation Gas 800 L/hr.
MRM Transitions:
Quantifier:m/z 110.0 → 82.0 (Collision Energy: 15 eV) — Chosen for maximum signal-to-noise driven by the facile loss of CO.
Qualifier:m/z 110.0 → 67.0 (Collision Energy: 22 eV) — Chosen for structural specificity representing the distinct imidazolone ring cleavage[3].
Validation Check: The ratio of Quantifier to Qualifier must remain within ±20% of the reference standard across all samples. Any deviation indicates an isobaric interference, self-validating the peak identity.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 572928, 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile." PubChem. Available at:[Link]
Hiraki, T., et al. "FAB-CID Mass Spectrometry of Imidazolone Derivatives Related to the Chromophore of Aequorea Green Fluorescent Protein." Journal of the Mass Spectrometry Society of Japan, vol. 46, no. 1, 1998, pp. 46-50. Available at:[Link]
Less, G. B., et al. "1H-Imidazole-4-carbonitrile." Acta Crystallographica Section E: Structure Reports Online, vol. 61, no. 6, 2005, pp. o1704-o1706. Available at:[Link]
improving extraction yield of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile from plant matrices
Welcome to the technical support resource for the extraction of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile from plant matrices. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the extraction of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile from plant matrices. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the extraction process. While specific protocols for this compound's extraction from natural sources are not widely published, this guide synthesizes established principles of natural product chemistry, particularly for polar, nitrogen-containing heterocyclic compounds like imidazole alkaloids, to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to build a strong understanding of the target molecule and the principles governing its extraction.
Q1: What are the key physicochemical properties of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile that influence its extraction?
Understanding the molecule's properties is the cornerstone of designing an effective extraction protocol. The key is to match the solvent and conditions to the compound's nature. Based on available data, this compound is a small, polar molecule.[1]
Property
Value
Implication for Extraction
Molecular Formula
C₄H₃N₃O
Low molecular weight suggests good solubility in various solvents.[1]
Molecular Weight
109.09 g/mol
Indicates the molecule can readily diffuse through porous plant material.[1]
XLogP3
-0.9
This negative value indicates the compound is hydrophilic (polar) and will have a higher affinity for polar solvents over non-polar ones.[1]
Hydrogen Bond Donors
2
Can form hydrogen bonds, enhancing solubility in protic solvents like water, ethanol, and methanol.[1]
Hydrogen Bond Acceptors
3
Further contributes to its polarity and affinity for protic solvents.[1]
Q2: How do I select the right solvent for the initial extraction?
Solvent selection is the most critical parameter. The principle of "like dissolves like" is paramount. Given the target's polar nature, polar solvents are the logical choice.
High-Polarity Solvents (Recommended): Methanol, ethanol, and water are excellent starting points.[2][3] Aqueous mixtures (e.g., 80% ethanol or 80% methanol) are often superior to pure solvents because they can swell the plant matrix, improving solvent penetration while still effectively solubilizing the target compound.[4][5] Ethanol is often preferred for applications requiring lower toxicity.[2]
Medium-Polarity Solvents: Acetone or ethyl acetate could be used, but are less likely to be efficient for this polar target.
Non-Polar Solvents (For Pre-treatment): Solvents like hexane or chloroform are not suitable for extracting the target compound itself but are highly effective for a pre-extraction "de-fatting" step to remove lipids, waxes, and chlorophyll that can interfere with subsequent steps.[6]
Q3: What are the most suitable extraction techniques for this type of compound?
Both conventional and modern techniques can be effective, with the choice often depending on available equipment, scalability, and sensitivity of the compound to heat.
Conventional Methods:
Maceration: Soaking the plant material in a solvent at room temperature. It is simple but can be time-consuming and less efficient.[2]
Soxhlet Extraction: A continuous extraction with hot solvent. It is more efficient than maceration but the prolonged exposure to heat can degrade thermally sensitive compounds.[5][7]
Modern (Advanced) Methods:
Ultrasound-Assisted Extraction (UAE): Uses sound waves to create cavitation bubbles, which collapse and disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[2]
Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and accelerating the extraction process.[2][5]
For initial trials, UAE and MAE are highly recommended as they often provide higher yields in shorter times with less solvent consumption compared to conventional methods.[2]
Q4: How critical is plant sample pre-treatment?
Pre-treatment is a non-negotiable step for achieving high and reproducible yields. The goal is to maximize the surface area available for solvent contact.[8]
Drying: Using fresh plant material can lead to enzymatic degradation of the target compound and introduces water, which can dilute the extraction solvent.[9] Drying the plant material (e.g., in an oven at 40-60°C or via freeze-drying) to a constant weight is recommended for quantitative work.[10][11] Freeze-drying is gentler and better preserves thermally sensitive compounds.[8]
Grinding: The dried plant material must be ground into a fine, homogenous powder. Reducing the particle size dramatically increases the surface area, which enhances mass transfer and improves extraction efficiency.[8]
Q5: What analytical methods should be used to identify and quantify the final product?
Due to the complexity of plant extracts, a highly selective and sensitive analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for analyzing imidazole alkaloids and related compounds.[12][13]
HPLC-ESI-MS/MS: This technique provides chromatographic separation of compounds in the extract, followed by mass analysis for confident identification and precise quantification, even at trace levels.[14][15][16] Developing a method using a pure standard of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is essential for accurate quantification.[14]
Troubleshooting Guide
This guide is structured in a "Problem → Probable Cause → Recommended Solution" format to directly address challenges you may encounter.
Problem 1: Low or No Yield of Target Compound
This is the most common issue in natural product extraction. The cause is often multifactorial.
Probable Cause
Recommended Solution
Scientific Rationale
Inappropriate Solvent Choice
Based on the target's polarity (XLogP3 = -0.9), start with a polar solvent like 80% methanol or 80% ethanol.[2][4] If the yield is still low, consider a solvent system with varying pH, such as water with 0.1% formic acid.
The solvent's polarity must match that of the target compound to effectively solubilize it. The addition of acid can help protonate the basic nitrogen atoms in the imidazole ring, increasing its solubility in the polar solvent.
Inefficient Cell Lysis
Ensure the plant material is ground to a fine, consistent powder (e.g., 40-60 mesh).[8] If using maceration, increase agitation and time. For higher efficiency, employ UAE or MAE to physically disrupt cell walls.[2]
The target compound is located within the plant cells. The cell wall (primarily cellulose) must be breached for the solvent to access and extract the compound. Mechanical grinding and advanced techniques like UAE/MAE are more effective at this than passive soaking.
Compound Degradation
Avoid excessive heat. If using Soxhlet, ensure the temperature does not exceed the degradation point of the compound. Run extractions at lower temperatures (e.g., 35-40°C) for longer durations.[9] Use UAE or MAE which can be performed at lower bulk temperatures.
Imidazole alkaloids and other complex organic molecules can be susceptible to thermal degradation. High temperatures can lead to isomerization, hydrolysis, or oxidation, resulting in a loss of the desired product.
Insufficient Extraction Time or Solvent Volume
Optimize the extraction time and solvent-to-solid ratio. A typical starting point is a 1:10 or 1:20 solid-to-solvent ratio (g/mL).[9] Perform a time-course experiment (e.g., extracting for 30, 60, 90, 120 minutes) to find the optimal duration where yield plateaus.
Extraction is a diffusion-controlled process.[17] Sufficient time and a high solvent-to-solid ratio are needed to ensure that an effective concentration gradient is maintained, driving the compound from the plant matrix into the solvent until equilibrium is reached.
Problem 2: Poor Selectivity (High Levels of Impurities in Crude Extract)
A "dirty" extract can complicate downstream purification and analysis. The goal is to maximize the extraction of your target while minimizing the co-extraction of other compounds.
Probable Cause
Recommended Solution
Scientific Rationale
Single-Solvent Extraction Pulls in Contaminants
Perform a sequential extraction. First, pre-extract the ground plant material with a non-polar solvent like hexane to remove lipids and chlorophyll.[6] Discard the hexane extract, dry the plant material (the marc), and then proceed to extract with your chosen polar solvent (e.g., 80% methanol).
This leverages differences in solubility. Non-polar impurities are removed by the non-polar solvent, leaving the polar target compound behind in the plant matrix for the main extraction step, resulting in a cleaner crude extract.
Co-extraction of Acidic or Neutral Compounds
Implement a liquid-liquid acid-base partitioning strategy. After the initial extraction, evaporate the solvent and redissolve the residue in an acidic aqueous solution (e.g., pH 2-3). Wash this aqueous phase with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral/acidic impurities. Then, basify the aqueous phase to pH 9-10 and extract your target compound back into an organic solvent.[18]
This method exploits the basic nature of the imidazole ring. At low pH, the compound is protonated and water-soluble (as a salt). At high pH, it is deprotonated (as a free base) and becomes more soluble in organic solvents. This pH switch is a powerful purification technique for alkaloids.[18]
Problem 3: Inconsistent Results and Poor Reproducibility
Probable Cause
Recommended Solution
Scientific Rationale
Inhomogeneous Plant Material
Standardize your sample preparation. Always dry plant material to a constant weight to eliminate moisture as a variable.[10] Ensure the particle size is consistent across all batches by using the same grinding method and sieving if necessary.[8]
The water content and particle size distribution of the starting material directly affect extraction kinetics and efficiency. Standardization of these parameters is essential for achieving reproducible results.[19]
Fluctuations in Extraction Parameters
Tightly control all extraction parameters: time, temperature, solvent-to-solid ratio, and agitation/sonication power/microwave wattage. Document every parameter for each experiment.[19]
The extraction yield is a direct function of the experimental conditions. Minor variations in these parameters can lead to significant differences in the final yield, compromising the reproducibility of the method.
Experimental Workflow Visualizations
General Solid-Liquid Extraction Workflow
This diagram illustrates the fundamental steps from raw plant material to a crude extract ready for analysis.
Caption: A generalized workflow for solid-liquid extraction from plant matrices.
Acid-Base Purification Strategy
This diagram shows how pH manipulation can be used to purify the target alkaloid from a complex crude extract.
Technical Support Center: GC-MS Peak Resolution for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with 2-Oxo-2,3-dihydro-1H-imidazole-4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (PubChem CID 572928) [1].
Analyzing highly polar, nitrogen-rich heterocycles via Gas Chromatography-Mass Spectrometry (GC-MS) often results in severe peak tailing, signal loss, and irreproducibility. This guide synthesizes field-proven methodologies, mechanistic explanations, and self-validating protocols to help you achieve sharp, symmetrical peaks and reliable quantification.
Part 1: The Causality of Peak Distortion (The "Why")
To troubleshoot effectively, we must first understand the physicochemical nature of the analyte. 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile presents three distinct challenges in the gas phase:
Lactam-Lactim Tautomerism: The molecule exists in an equilibrium between its 2-oxo (lactam) and 2-hydroxy (lactim) forms. In the high-temperature environment of a GC inlet, this dynamic equilibrium can result in split peaks or broad chromatographic humps as the two forms interact differently with the stationary phase.
Active Hydrogens: The N-H and O-H protons are highly active. They act as strong hydrogen-bond donors, interacting aggressively with residual silanol groups (-Si-OH) on the glass inlet liner and the fused-silica column. This reversible adsorption is the primary mechanism behind indiscriminate peak tailing [2, 3].
Low Volatility & Thermal Degradation: The strong intermolecular hydrogen bonding between imidazole molecules results in a high boiling point. Attempting to force the underivatized compound into the gas phase by excessively raising the inlet temperature often leads to thermal degradation rather than successful vaporization.
The Solution: Chemical derivatization is not optional for this compound; it is mandatory. By replacing the active protons with bulky, non-polar trimethylsilyl (TMS) groups, we lock the molecule into a single structural form, eliminate hydrogen bonding, and drastically lower its boiling point.
Part 2: Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to sample analysis until the validation criteria are met.
Purpose: To convert the target analyte into its volatile di-TMS derivative.
Sample Preparation: Aliquot 100 µL of your sample extract (dissolved in a volatile, non-protic solvent like acetonitrile) into a deactivated glass autosampler vial.
Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen. Mechanistic note: Even trace amounts of moisture will violently quench the TMS reagent, resulting in poor derivatization yields.
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward.
Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 70°C for 30 minutes.
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler.
Self-Validation Step: Inject a derivatized solvent blank (50 µL Pyridine + 50 µL BSTFA, heated identically). Ensure no background peaks co-elute with your target retention time. For the analyte, monitor the mass shift from the underivatized mass (MW 109) to the expected di-TMS derivative (MW 253).
Purpose: To eliminate active sites that cause peak tailing[4].
Cool Down: Cool the GC inlet and oven to safe handling temperatures (<50°C).
Liner Replacement: Remove the old septum and inlet liner. Install a new Ultra Inert (UI) single-taper liner with deactivated glass wool . The glass wool provides the necessary surface area for rapid sample vaporization while preventing non-volatile matrix from entering the column.
Column Trimming: Using a ceramic scoring wafer, trim 10–20 cm from the front end of the GC column. Inspect the cut with a magnifying loupe; it must be perfectly square and burr-free. A jagged cut creates turbulent flow and active sites.
Installation: Reinstall the column into the inlet, strictly adhering to the manufacturer's insertion distance (e.g., 4-6 mm above the ferrule for Agilent systems) to prevent dead volume.
Self-Validation Step: Perform an air/water background check on the MS. The m/z 28 (N2) to m/z 18 (H2O) ratio should be consistent with a leak-free system before heating the oven.
Part 3: Visualizations of Workflows and Mechanisms
GC-MS Troubleshooting Decision Tree
The following diagram outlines the logical workflow for diagnosing and resolving peak resolution issues.
Caption: Decision tree for troubleshooting peak tailing of polar imidazole derivatives in GC-MS.
Mechanistic Pathway of Peak Distortion
Understanding the chemical interactions at play allows for better predictive troubleshooting.
Caption: Logical relationship between analyte properties, column interactions, and derivatization.
Part 4: Quantitative Data & Parameters
Table 1: Optimized GC-MS Parameters for Derivatized Imidazoles
Parameter
Recommended Setting
Scientific Rationale
Inlet Temperature
250 °C
High enough for flash vaporization of the TMS-derivative, low enough to prevent thermal breakdown.
The initial hold focuses the solvent band; the steady ramp ensures sharp elution of the derivatized analyte.
Ion Source Temp
230 °C - 250 °C
Prevents condensation of heavy matrix components on the repeller and lenses.
Table 2: Diagnostic Troubleshooting Matrix
Symptom
Primary Cause
Corrective Action
Severe Peak Tailing
Active sites in the inlet liner or front of the column (silanol exposure).
Replace liner with an Ultra Inert model. Trim 10-20 cm from the column head.
Split Peaks
Incomplete derivatization resulting in mixed tautomers, or poor column installation.
Ensure sample is completely dry before derivatization. Check column insertion depth in the inlet.
Signal Drops Over Time
Non-volatile matrix accumulation in the glass wool absorbing the analyte.
Perform routine inlet maintenance. Consider using a guard column (retention gap).
No Analyte Peak Detected
Moisture in the sample quenched the BSTFA reagent.
Re-prep sample. Ensure anhydrous pyridine is used and N2 drying is complete.
Part 5: Frequently Asked Questions (FAQs)
Q: I derivatized my sample, but I am still seeing a broad, tailing peak. What did I miss?A: If the chemistry is correct, the physics is likely failing. Even perfectly derivatized compounds will tail if they encounter a disrupted flow path. Check your column cut. A jagged edge creates a turbulent eddy where molecules get trapped, causing them to enter the column over a longer period. Trim the column with a proper ceramic wafer and verify the cut under a magnifier. Additionally, ensure your split ratio is high enough (at least 20:1) to rapidly sweep the sample into the column [4].
Q: Can I use a polar column (like a WAX column) to analyze this polar compound without derivatization?A: It is highly discouraged. While a Polyethylene Glycol (PEG/WAX) column is polar and might seem like a good match ("like dissolves like"), the high elution temperature required for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile exceeds the thermal stability limits of most WAX columns (typically max 250°C). Furthermore, the active N-H groups will still interact with the inlet liner before even reaching the column. Derivatization combined with a non-polar 5MS column is the gold standard [2].
Q: Why do I see a massive peak at m/z 73 in my mass spectrum?A: The m/z 73 ion corresponds to the trimethylsilyl cation
[Si(CH3)3]+
. This is a universal diagnostic fragment for any TMS-derivatized compound. If you see this ion strongly associated with your target peak, it confirms that your derivatization reaction was successful.
Q: My calibration curve is non-linear at the lower end (trace levels). How do I fix this?A: This is a classic symptom of "system activity." At high concentrations, the analyte molecules overwhelm the active sites (silanols) in the flow path, allowing the rest to reach the detector. At trace levels, a significant percentage of the molecules are consumed by these active sites, causing the signal to drop disproportionately [3]. To resolve this, you must rigorously deactivate your system: use an Ultra Inert liner, install a fresh gold seal, and trim the front of your column.
References
PubChem. "2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile". National Center for Biotechnology Information. Available at: [Link]
Chen, P., et al. (2023). "A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry". Atmospheric Pollution Research, 14(3), 101701. Available at: [Link]
de Zeeuw, J. "Peak Tailing in GC Trace Analysis". Separation Science / Restek Corporation. Available at: [Link]
Agilent Technologies. "GC Troubleshooting Series Part Four: Tailing Peaks". Agilent Support Resources. Available at: [Link]
Troubleshooting
Technical Support Center: Synthesis & Optimization of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile . This heterocyclic compound is a highly versatile building block utilized in the development...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile . This heterocyclic compound is a highly versatile building block utilized in the development of novel pharmaceuticals[1], agricultural agents, and high-performance heat-resistant energetic materials[2].
Because the 2-oxo-imidazole core is highly susceptible to side reactions (such as undesired halogenation or ring-opening) and its precursors are prone to spontaneous dimerization, achieving high yields requires strict control over reaction conditions. This guide provides a field-proven, self-validating methodology, quantitative optimization data, and root-cause troubleshooting for common experimental failures.
Standard Operating Procedure (SOP): Two-Phase Synthesis
The most reliable synthetic route avoids the harsh conditions of direct cyanation. Instead, we utilize a bottom-up heteroannulation of an
α
-aminoketone equivalent to form the 2-oxo-imidazole core[3], followed by a chemoselective dehydration of the resulting carboxamide.
Phase 1: Heteroannulation (Formation of the 2-Oxo Core)
Objective: Condense 3-amino-2-oxopropanamide hydrochloride with potassium cyanate to yield 2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide.
Preparation: Charge a flame-dried, round-bottom flask with 3-amino-2-oxopropanamide hydrochloride (1.0 equiv) and suspend it in a 1:1 mixture of anhydrous ethanol and water.
Temperature Control: Cool the suspension to exactly 0 °C using an ice-water bath.
Electrophile Addition: Dissolve potassium cyanate (KOCN, 1.1 equiv) in a minimal volume of cold water. Add this solution dropwise to the reaction mixture over 30 minutes.
Cyclization: Stir the mixture at 0 °C for 1 hour to allow for initial urea formation, then gradually warm the system to 80 °C and reflux for 4 hours to drive the dehydrative cyclization.
Isolation: Cool to room temperature, concentrate the ethanol under reduced pressure, and induce precipitation by adding ice-cold water. Filter the solid and dry in vacuo at 50 °C.
Mechanistic Rationale: The
α
-aminoketone must be introduced as a hydrochloride salt. Free
α
-aminoketones are highly unstable and will spontaneously undergo bimolecular condensation to form dihydropyrazines[3]. By keeping the amine protonated until it is in situ neutralized in the presence of the cyanate electrophile, dimerization is completely suppressed.
Validation Checkpoint: Analyze the isolated intermediate via LC-MS. You should observe a mass peak at m/z 128.0
[M+H]+
. The absence of m/z 223 (pyrazine dimer derivative) confirms successful suppression of the side reaction.
Phase 2: Chemoselective Dehydration
Objective: Dehydrate the carboxamide to the target carbonitrile without degrading the 2-oxo core.
Solvation: Dissolve the intermediate carboxamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.
Base Addition: Add anhydrous pyridine (3.0 equiv) and cool the mixture to -10 °C using a dry ice/acetone bath.
Dehydration: Slowly add Trifluoroacetic anhydride (TFAA, 1.5 equiv) dropwise via a syringe pump, ensuring the internal temperature never exceeds 0 °C.
Maturation: Stir for 2 hours at 0 °C.
Quench & Extraction: Carefully quench the reaction with saturated aqueous
NaHCO3
(gas evolution will occur). Extract the aqueous layer with Ethyl Acetate (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify the crude product via recrystallization using a THF/Heptane solvent system.
Mechanistic Rationale: Standard dehydrating agents like
POCl3
or
SOCl2
are strictly prohibited here. They will act as chlorinating agents via a Vilsmeier-Haack-type intermediate, converting the 2-oxo moiety into a 2-chloro-1H-imidazole derivative. TFAA/Pyridine provides a mild, non-halogenating environment that selectively dehydrates the primary amide.
Validation Checkpoint: IR Spectroscopy should reveal a sharp, distinct
C≡N
stretching band near 2230
cm−1
[4], and the complete disappearance of the primary amide
C=O
stretch at 1680
cm−1
. LC-MS must show m/z 108.0
[M−H]−
in negative ion mode.
Quantitative Reaction Optimization Data
The table below summarizes our internal optimization data for the Phase 2 dehydration step, highlighting the critical nature of reagent selection.
Dehydrating Agent
Base
Solvent
Temp (°C)
Yield (%)
Major Observed Byproduct / Issue
TFAA (1.5 eq)
Pyridine (3.0 eq)
THF
-10 to 0
82%
None (Clean conversion)
POCl3
(2.0 eq)
Triethylamine
DCM
25
15%
2-Chloro-1H-imidazole-4-carbonitrile
SOCl2
(2.0 eq)
DMF (Catalytic)
DCM
40
<10%
Extensive degradation / Black tar
Cyanuric Chloride
DMF
DMF
25
45%
Unreacted starting material
Burgess Reagent
None
THF
25
60%
Difficult chromatographic separation
Troubleshooting Guides & FAQs
Q: My
α
-aminoketone starting material is turning dark brown before the heteroannulation step. How can I stabilize it?A: You are observing the degradation of the free amine. Free
α
-aminoketones are highly reactive and spontaneously dimerize to form dihydropyrazines, which rapidly oxidize to dark-colored pyrazines[3]. Solution: Always store, handle, and introduce the
α
-aminoketone strictly as its hydrochloride salt. Neutralization should only occur in situ when the cyanate electrophile is already present in the reaction matrix to immediately trap the free amine.
Q: Why did my dehydration reaction yield a 2-chloroimidazole byproduct instead of the target 2-oxo-imidazole-4-carbonitrile?A: This is a classic chemoselectivity failure. Using aggressive, halogenating dehydrating agents like Phosphorus oxychloride (
POCl3
) or Thionyl chloride (
SOCl2
) to convert a carboxamide to a nitrile will simultaneously chlorinate the cyclic urea (2-oxo) moiety. Solution: To preserve the 2-oxo core, you must switch to the non-chlorinating, mild dehydrating system outlined in Phase 2 (Trifluoroacetic anhydride with Pyridine).
Q: I am observing poor yields during the final crystallization of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile. The product remains "oiled out" or dissolved. What is the cause?A: Imidazole-4-carbonitriles possess a significant dipole moment and form strong, non-centrosymmetric intermolecular hydrogen-bonded networks in the solid state[4]. Furthermore, the 2-oxo derivative acts as both a strong hydrogen bond donor and acceptor, leading to exceptionally high polarity and water solubility. Solution: Avoid highly polar crystallization solvents like neat methanol or water. Instead, use a solvent/antisolvent system such as THF/Heptane, or perform a carefully controlled pH-adjusted precipitation from an aqueous solution at its exact isoelectric point.
The following diagram illustrates the critical logical pathways, desired workflows, and the specific side reactions that occur if the experimental parameters are not strictly controlled.
Caption: Workflow and chemoselectivity in 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile synthesis.
Technical Support Center: Stabilization & Troubleshooting for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of highly functionalized imidazolone derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of highly functionalized imidazolone derivatives. While 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is a valuable molecule in drug development and chemical synthesis, its carbonitrile group and imidazolone core make it exceptionally vulnerable to hydrolysis and oxidation in water.
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during assays and storage.
Section 1: Core FAQs (Mechanisms of Degradation)
Q1: Why does the carbonitrile group degrade, and how does pH affect it?A1: The carbonitrile (-C≡N) group is highly polar and susceptible to both acid- and base-catalyzed hydrolysis in aqueous environments. Under basic conditions, the hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form an intermediate imidic acid, which rapidly tautomerizes to an amide (2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide). Prolonged exposure to high pH further hydrolyzes the amide to a carboxylic acid [1]. Conversely, in acidic solutions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon and facilitating nucleophilic attack by water. To prevent this, solutions must be strictly maintained at a slightly acidic to neutral pH (typically pH 5.5–6.5) where the concentration of both H⁺ and OH⁻ is minimized.
Q2: What causes the imidazolone ring to open in solution?A2: The 2-oxo-2,3-dihydro-1H-imidazole core functions essentially as a cyclic urea. The C2 carbonyl carbon is highly electrophilic. In alkaline environments (pH > 7.5), hydroxide ions attack this C2 carbonyl, leading to the cleavage of the C-N bond and subsequent ring opening to form an acyclic ureido derivative [2]. This ring-opening is thermodynamically driven by the relief of ring strain and the formation of more stable acyclic hydration products. Maintaining a pH below 7.0 is critical to suppress this nucleophilic attack.
Q3: Is the molecule sensitive to oxidative stress in aqueous buffers?A3: Yes. Imidazolone derivatives share structural similarities with oxidized guanine lesions (such as imidazolone and oxazolone intermediates found in DNA damage). These electron-rich rings are susceptible to further oxidation by reactive oxygen species (ROS) or trace transition metals present in aqueous buffers [3]. Oxidation typically leads to the formation of oxazolone derivatives or complete fragmentation of the heterocyclic core. We strongly recommend degassing solvents and adding chelating agents like EDTA to mitigate metal-catalyzed autoxidation.
Section 2: Visualizing the Degradation Pathways
Fig 1. Primary degradation pathways of the imidazolone carbonitrile in water.
Section 3: Quantitative Stability Profiles
To aid in experimental design, the following tables summarize the kinetic stability and buffer compatibility of the compound.
Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions
To prevent premature degradation, limit the compound's exposure to free water and oxidative elements by following this causality-driven workflow.
Solvent Selection: Weigh the required amount of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile and dissolve it initially in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM). Causality: This minimizes the time the compound spends in a purely aqueous state, completely halting hydrolysis.
Buffer Preparation: Prepare a 50 mM Phosphate buffer or HEPES buffer adjusted strictly to pH 6.0. Add 1 mM EDTA to the buffer. Causality: pH 6.0 minimizes both H⁺ and OH⁻ concentrations, while EDTA chelates trace transition metals that catalyze ROS generation.
Degassing: Degas the aqueous buffer by sparging with Nitrogen (N₂) or Argon (Ar) for 15 minutes. Causality: Displacing dissolved oxygen prevents the oxidative degradation of the electron-rich imidazolone core.
Dilution: Slowly spike the DMSO master stock into the degassed buffer immediately prior to the experiment to reach your final working concentration (ensure final DMSO concentration is ≤ 5% to prevent assay interference).
Storage: If the aqueous working solution must be stored, aliquot it into amber glass vials, blanket the headspace with N₂, seal tightly, and store at -80°C. Avoid freeze-thaw cycles.
Fig 2. Step-by-step workflow for formulating stable aqueous solutions.
To ensure trustworthiness of your data, you must validate the integrity of your compound before running critical assays. This protocol includes a built-in forced degradation step to prove the method's resolving power.
Chromatographic Conditions: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). Set the mobile phase to a gradient of Mobile Phase A (0.1% Formic Acid in Water, pH ~2.7) and Mobile Phase B (Acetonitrile).
Gradient Profile: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions. Flow rate: 1.0 mL/min.
Detection: Monitor via UV at 254 nm and 280 nm.
Forced Degradation Control (Self-Validation): As a positive control for your method's resolving power, intentionally degrade a sample by mixing 1 mL of stock with 1 mL of 0.1 M NaOH (incubate for 4 hours at room temperature). Inject this degraded sample. Causality: This proves that if degradation occurs in your real samples, the ring-opened and hydrolyzed amide peaks will be clearly baseline-resolved from the parent 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile peak, preventing false-positive quantifications.
References
Reactions of Nitriles
Source: Chemistry Steps
URL:[Link]
Hydrolysis of Imidazole-2-ylidenes
Source: Journal of the American Chemical Society
URL:[Link]
Computational Investigation into the Oxidation of Guanine to Form Imidazolone (Iz) and Related Degradation Products
Source: Chemical Research in Toxicology (ACS)
URL:[Link]
Technical Support Center: Crystallization of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile.
Understanding the Core Challenge: Potential Impurities
The purity of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is critical for its downstream applications, particularly in pharmaceutical development.[1] Impurities can arise from starting materials, side reactions, or degradation and often become trapped within the crystal lattice during crystallization.[2] Understanding the likely impurities is the first step in designing an effective purification strategy.
Common synthesis routes for imidazole derivatives, such as the Debus–Radziszewski synthesis, involve the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[3] Based on this and the structure of the target molecule, potential impurities may include:
Colored Byproducts: Oxidation or polymerization during the synthesis can lead to highly conjugated molecules that impart color to the crude product.[4]
Unreacted Starting Materials: Incomplete reactions can result in the carryover of precursors.[4]
Isomeric Impurities: Side reactions could lead to the formation of structural isomers.
Hydrolyzed Species: The nitrile group (-CN) could be partially or fully hydrolyzed to an amide or carboxylic acid (2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid), especially if the reaction or work-up conditions involve strong acids or bases at elevated temperatures.[5][6]
The following troubleshooting guide is designed to address these and other common issues encountered during the crystallization process.
This section provides direct answers and actionable solutions to specific issues you may face during your experiments.
Q1: My recrystallized product is still yellow/brown. What causes this and how can I remove the color?
Answer:
Colored impurities are common in the synthesis of imidazole derivatives and often arise from oxidation or the formation of polymeric byproducts.[4] These impurities are typically large, polar molecules that can be effectively removed.
Troubleshooting Steps:
Diagnosis: The color itself is the primary indicator. The intensity of the color can give a qualitative sense of the impurity level.
Solution: Activated Carbon Treatment. Activated carbon has a high surface area and is excellent for adsorbing large, colored molecules.[4] This is best performed as part of the recrystallization process.
For a detailed step-by-step guide, see Protocol 1: Decolorization and Recrystallization.
Causality: The key is to add the activated carbon to the hot solution of your crude product before crystallization begins. The carbon is then removed by hot gravity filtration, taking the adsorbed colored impurities with it, leaving a colorless solution from which your pure product can crystallize.[4]
Q2: The compound "oils out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[7] This is often because the solution is too concentrated, the cooling rate is too fast, or the melting point of the compound is depressed by impurities to a temperature below that of the solution.
Troubleshooting Steps:
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[8] Then, allow the flask to cool to room temperature much more slowly. Insulating the flask with a cloth can help.[7]
Adjust the Solvent System: The polarity of the solvent may be too similar to your product. If using a single solvent, consider a two-solvent system (see Protocol 2 ). If already using a mixed solvent, try adjusting the ratio by adding more of the "good" solvent (the one your compound is more soluble in).[9][10]
Scratch or Seed: If the solution remains clear after slow cooling, induce crystallization by gently scratching the inside of the flask with a glass rod at the solution-air interface or by adding a "seed crystal" of previously obtained pure product.[8][9]
Troubleshooting Workflow for Crystallization Issues
Caption: Decision workflow for troubleshooting common crystallization problems.
Q3: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?
Answer:
This usually indicates that the solution is not supersaturated, meaning there is too much solvent present.[8][11] Alternatively, the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.
Troubleshooting Steps:
Increase Concentration: If the solution is clear, it is likely undersaturated. Gently heat the solution and boil off a portion of the solvent (10-20%) to increase the concentration of your compound. Then, allow it to cool again.[8]
Induce Nucleation:
Scratching: Use a glass rod to scratch the inner surface of the flask. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.[9][11]
Seeding: Add a very small crystal of the pure compound to the solution. This acts as a template for crystal growth.[11]
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (one in which your compound is poorly soluble) until the solution becomes slightly turbid. This technique, known as two-solvent recrystallization, can be very effective.[9][10]
Q4: My final product purity is low when checked by HPLC/NMR. What are the next steps?
Answer:
Low purity after a single crystallization indicates that the chosen solvent system is not effectively differentiating between your product and the impurities, or that the impurities are present in very high concentrations.[9]
Troubleshooting Steps:
Perform a Second Recrystallization: A second crystallization can significantly improve purity, although some product loss is expected.[2][9]
Re-evaluate the Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[2] You may need to screen a new range of solvents or solvent pairs. For polar, heterocyclic compounds like this, common solvents to test include ethanol, methanol, water, ethyl acetate, and acetone, or mixtures thereof.[9][12]
Consider an Alternative Purification Method: If impurities have very similar solubility profiles to your product, recrystallization alone may not be sufficient.
Acid-Base Extraction: Since imidazole derivatives are basic, an acid-base extraction can be used to separate them from neutral or acidic impurities.[4] See Protocol 3 .
Column Chromatography: For complex mixtures, column chromatography using silica or alumina can be effective.[4][13] Note that some N-heterocycles can be unstable on acidic silica gel.[13]
Experimental Protocols
Protocol 1: Decolorization and Recrystallization
This protocol is for purifying a solid product that contains colored impurities.[4]
Solvent Selection: In a small test tube, identify a suitable solvent that dissolves the crude product when hot but poorly at room temperature.[2]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the compound.
Activated Carbon Treatment: Cool the solution slightly to prevent it from boiling over. Add a small amount of activated charcoal (typically 1-2% of the solute's weight).[4]
Reheat: Gently reheat the mixture to boiling for 2-5 minutes while stirring to allow the carbon to adsorb the impurities.
Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the activated carbon. It is crucial to keep everything hot to prevent premature crystallization in the funnel.[4]
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.[4]
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent is ideal. It uses a "soluble" solvent (#1) and a "poor" or "anti-solvent" (#2).[10]
Dissolution: Dissolve the crude solid in a minimal amount of the hot "soluble" solvent (#1) in an Erlenmeyer flask.
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (#2) dropwise until the solution just becomes persistently cloudy (turbid). This indicates the point of saturation.[10]
Re-clarification: Add a few drops of the hot "soluble" solvent (#1) until the solution becomes clear again.
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
Collection: Collect the crystals by vacuum filtration as described in Protocol 1.
Technical Support Center: Bioavailability Enhancement of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile Derivatives
Welcome to the Formulation & Bioavailability Support Center. The 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile core is a highly versatile pharmacophore utilized in the synthesis of novel antimicrobial, anticancer, and ne...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Bioavailability Support Center. The 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile core is a highly versatile pharmacophore utilized in the synthesis of novel antimicrobial, anticancer, and neurological agents[1]. However, researchers frequently encounter severe pharmacokinetic bottlenecks with this scaffold. Its rigid, planar structure and strong intermolecular hydrogen bonding (between the C=O and NH groups) lead to high crystal lattice energy and poor aqueous solubility. Furthermore, the imidazole ring is highly susceptible to hepatic first-pass metabolism.
This guide provides field-proven troubleshooting protocols, mechanistic insights, and formulation strategies to overcome these barriers and achieve optimal in vivo exposure.
Fig 1: PK barriers and formulation strategies for 2-oxo-imidazole derivatives.
Troubleshooting Guides & FAQs
Q1: My derivative exhibits less than 5% oral bioavailability despite high in vitro target potency. What is the primary pharmacokinetic barrier?
A: Your compound likely falls into Biopharmaceutics Classification System (BCS) Class II or IV. The 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile core is a rigid, planar molecule[1]. The strong intermolecular hydrogen bonding creates a high crystal lattice energy, which severely restricts its ability to dissolve in gastrointestinal fluids. If the drug cannot dissolve, it cannot be absorbed. To overcome this thermodynamic barrier, transitioning the crystalline Active Pharmaceutical Ingredient (API) into an Amorphous Solid Dispersion (ASD) is the most effective strategy[2].
Q2: How do I formulate an Amorphous Solid Dispersion (ASD) for this scaffold without inducing thermal degradation of the labile cyano (-CN) group?
A: Traditional Hot-Melt Extrusion (HME) can degrade heat-sensitive functional groups like nitriles if the processing temperature exceeds the compound's stability limits. Spray drying is the preferred solvent-based alternative, as the evaporative cooling effect protects the API from thermal stress[3].
Protocol: Spray Drying ASD Formulation
Polymer Selection: Select a hydrophilic carrier such as Copovidone (PVP-VA64) or Hypromellose Acetate Succinate (HPMCAS). These polymers provide pH-dependent solubility and act as precipitation inhibitors[2].
Solvent System: Dissolve the API and polymer (typically at a 1:3 w/w ratio) in a volatile solvent mixture (e.g., Ethanol/Dichloromethane 1:1 v/v) until a clear solution is achieved.
Atomization: Feed the solution into a spray dryer. Set the inlet temperature to 85°C and the outlet temperature to 55°C. This ensures rapid solvent evaporation while keeping the droplet temperature well below the degradation threshold[3].
Secondary Drying: Collect the resulting powder and store it in a vacuum desiccator at room temperature for 24 hours to remove any residual solvent.
Causality: The rapid evaporation of the solvent traps the drug in a high-energy, disordered amorphous state. The polymer matrix physically separates the drug molecules, preventing them from recrystallizing. Upon ingestion, this generates a supersaturated state in the GI tract, driving passive permeation across the intestinal wall[4].
Q3: In vivo PK data shows rapid clearance and low
Cmax
even when solubility is improved. How can I bypass hepatic first-pass metabolism?
A: The imidazole ring is highly susceptible to CYP450-mediated oxidation in the liver. To bypass the portal vein, you should formulate the derivative as a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS utilize specific lipid excipients that stimulate the formation of chylomicrons in the enterocytes, promoting lymphatic transport and effectively bypassing hepatic first-pass metabolism[5].
Protocol: SMEDDS Preparation
Excipient Screening: Determine the equilibrium solubility of your derivative in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., PEG 400)[5].
Ternary Phase Diagram: Map the microemulsion region by titrating water into various lipid/surfactant mixtures to identify the optimal ratio (a common starting point is 20% Oil, 60% Surfactant, 20% Co-surfactant).
Drug Loading: Add the API to the optimized lipid mixture. Stir gently using a magnetic stirrer at 40°C until a clear, isotropic mixture is formed.
Dispersion Testing: Dilute the formulation 1:100 in 0.1 N HCl (simulated gastric fluid) at 37°C. Measure the resulting droplet size via Dynamic Light Scattering (DLS). The target droplet size must be < 50 nm[5].
Causality: Upon contact with GI fluids, the SMEDDS spontaneously forms a microemulsion. The nano-sized droplets (<50 nm) provide a massive interfacial surface area for absorption, while the long-chain lipids facilitate lymphatic uptake, drastically reducing first-pass hepatic degradation and increasing overall oral bioavailability[5].
Quantitative Data & Formulation Selection
Use the following table to select the appropriate formulation strategy based on your specific derivative's physicochemical properties and PK bottlenecks.
Weakly basic derivatives with pH-dependent solubility profiles.
References
ResearchGate. "Self-microemulsifying Drug Delivery System of Eprosartan Mesylate: Design, Characterization, In vitro and Ex vivo evaluation". Available at: [Link]
ACS Publications. "Design of Ternary Amorphous Solid Dispersions for Enhanced Dissolution of Drug Combinations | Molecular Pharmaceutics". Available at: [Link]
Taylor & Francis. "Spray Drying for Pharmaceutical Raw Materials: A Systematic Review on Enhancing Bioavailability and Stability". Available at:[Link]
ACS Publications. "Mechanisms and Extent of Enhanced Passive Permeation by Colloidal Drug Particles | Molecular Pharmaceutics". Available at:[Link]
Technical Support Center: Navigating Antimicrobial Susceptibility Testing of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the novel 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile chemical scaffold. This guide is designed to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the novel 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile chemical scaffold. This guide is designed to provide in-depth troubleshooting assistance and best practices to ensure the generation of accurate and reproducible antimicrobial susceptibility testing (AST) data, with a specific focus on mitigating the risk of false positives. Our approach is rooted in established principles of microbiology and medicinal chemistry, providing you with the rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered when performing Minimum Inhibitory Concentration (MIC) assays with this class of compounds.
Q1: My 2-oxo-imidazole-4-carbonitrile derivative shows potent activity, but the results are inconsistent between experiments. What is the likely cause?
A: High variability in MIC values for novel compounds is frequently linked to issues of poor solubility and compound aggregation in the aqueous environment of standard broth microdilution assays.[1] These compounds, being heterocyclic structures, may have limited solubility in Mueller-Hinton Broth (MHB).[2] When a compound precipitates or forms aggregates, it can lead to non-specific inhibition of bacterial growth, which is a common source of false-positive results.[3] This is not a true antimicrobial effect but rather a physical interference with the assay.
Q2: I've dissolved my compound in DMSO, but I still see a precipitate in the wells of my microtiter plate. How can I address this?
A: While Dimethyl Sulfoxide (DMSO) is a common solvent for solubilizing compounds for AST, the final concentration in the assay medium is critical. It is recommended to keep the final DMSO concentration at or below 1-2% to avoid direct antibacterial effects on the test organisms.[4] If precipitation occurs upon dilution into the aqueous broth, it indicates that the compound's solubility limit has been exceeded. To mitigate this, you can try preparing a more concentrated stock solution in DMSO and using a smaller volume to add to the broth, ensuring rapid mixing.[1] However, if solubility remains an issue, alternative solubilization strategies may be necessary.
Q3: Can the color of my compound interfere with the MIC reading?
A: Yes, colored compounds can interfere with MIC determination, especially if you are using an automated plate reader that measures optical density (OD) at a specific wavelength (e.g., 600 nm) to assess bacterial growth.[5] If your compound absorbs light at this wavelength, it can be misinterpreted as bacterial growth, leading to an artificially high MIC value (a false negative for potency). Conversely, if the compound's color masks the turbidity of bacterial growth, it could lead to a false-positive result. It is crucial to include a compound-only control (no bacteria) at each tested concentration to assess for any intrinsic absorbance.
Q4: I observe "trailing" or partial inhibition of growth over several wells. How should I interpret the MIC?
A: Trailing growth, where there is a gradual reduction in bacterial growth over a range of concentrations rather than a sharp cutoff, can be challenging to interpret. This phenomenon can be influenced by the compound's mechanism of action (e.g., bacteriostatic rather than bactericidal) or by experimental factors.[6][7] For bacteriostatic agents, it is important to read the MIC at the lowest concentration that causes a significant inhibition of growth as defined by standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[8]
Q5: How can I be sure that the observed activity is truly antimicrobial and not just an artifact of the assay?
A: This is a critical question in novel antimicrobial discovery. The initial MIC result should be considered a "hit" that requires further validation.[9] A series of secondary assays are essential to confirm true antimicrobial activity and rule out non-specific effects. These can include time-kill kinetic studies, determination of the Minimum Bactericidal Concentration (MBC), and assays to assess for compound aggregation or interference with the assay readout.[10][11]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to systematically identify and resolve common sources of false positives in your experiments.
Guide 1: Addressing Poor Compound Solubility and Aggregation
Poor aqueous solubility is a primary driver of false positives for many heterocyclic compounds.[12] Aggregates can physically entrap bacteria or interfere with nutrient availability, mimicking true antimicrobial activity.
Underlying Principle: The observed inhibition of bacterial growth must be due to a specific molecular interaction between the compound and a bacterial target, not a result of the compound's physical state in the assay medium.
Caption: A systematic workflow for troubleshooting compound solubility issues.
Guide 2: Detecting and Correcting for Assay Interference
The chemical nature of the 2-oxo-imidazole-4-carbonitrile scaffold may lead to direct interference with assay readouts.
Underlying Principle: The method used to quantify bacterial growth must not be influenced by the intrinsic properties of the test compound.
1. Assess Colorimetric Interference:
Prepare a 96-well plate with your compound serially diluted in MHB at the same concentrations as your MIC assay, but do not add bacteria.
Include wells with MHB only as a blank.
Incubate the plate under the same conditions as your MIC assay (16-20 hours at 37°C).
Measure the OD600 of the plate.
Interpretation: If you observe a significant absorbance in the compound-only wells compared to the blank, your compound is interfering with the OD reading. This data should be used to correct the readings from your MIC plates.
2. Evaluate pH Shift:
Prepare tubes of MHB containing the highest concentration of your compound used in the MIC assay.
Use a calibrated pH meter to measure the pH of the MHB with and without the compound at the beginning and end of a 24-hour incubation period at 37°C.
Interpretation: Mueller-Hinton Broth is buffered to a pH of approximately 7.3.[13] A significant shift in pH caused by the compound could inhibit bacterial growth, leading to a false positive. If a pH shift is observed, consider using a more strongly buffered medium, though this would be a deviation from standard protocols and would require thorough validation.
Compound Concentration (µg/mL)
Absorbance at 600 nm (No Bacteria)
pH of MHB (Time 0)
pH of MHB (Time 24h)
128
Value
Value
Value
64
Value
Value
Value
32
Value
Value
Value
16
Value
Value
Value
8
Value
Value
Value
4
Value
Value
Value
2
Value
Value
Value
1
Value
Value
Value
0 (MHB only)
Value
7.3 ± 0.1
7.3 ± 0.1
Advanced Validation Protocols
Once you have addressed potential false positives from physical and chemical interference, it is crucial to confirm the biological activity of your compound.
Protocol 1: Distinguishing Bacteriostatic vs. Bactericidal Activity
Objective: To determine if your compound inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal).
Methodology:
Perform a standard broth microdilution MIC assay.
After the 16-20 hour incubation, take a 10 µL aliquot from the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, take an aliquot from the positive growth control well.
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
Incubate the agar plates for 18-24 hours at 37°C.
Interpretation:
Bacteriostatic: You will observe bacterial growth on the agar plates from the MIC, 2x MIC, and 4x MIC wells. The number of colonies may be reduced compared to the growth control.
Bactericidal: You will observe no growth or a significant reduction (e.g., >99.9%) in bacterial colonies on the agar plates from the MIC, 2x MIC, and 4x MIC wells compared to the initial inoculum. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in this killing effect.[14]
Protocol 2: Time-Kill Kinetic Assay
Objective: To assess the rate at which your compound affects bacterial viability over time.
Methodology:
Inoculate a flask of MHB with your test organism to a starting density of approximately 5 x 10^5 CFU/mL.
Add your compound at a concentration of 4x MIC. Include a no-drug growth control.
Incubate the flasks at 37°C with shaking.
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.
Perform serial dilutions of the aliquot and plate onto antibiotic-free agar to determine the number of viable cells (CFU/mL).
A Comparative Guide to the Antioxidant Capacity of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Introduction: The Critical Role of Antioxidant Benchmarking in Drug Discovery In the landscape of modern drug development and cellular health research, the identification and validation of novel antioxidant compounds rem...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Antioxidant Benchmarking in Drug Discovery
In the landscape of modern drug development and cellular health research, the identification and validation of novel antioxidant compounds remain a cornerstone of innovation. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the quest for potent and specific antioxidants is a perpetual endeavor. This guide provides a comprehensive framework for benchmarking the antioxidant capacity of a promising heterocyclic compound, 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile .
While direct, peer-reviewed antioxidant data for this specific molecule is emerging, the 2-oxo-imidazole scaffold is present in endogenously produced dipeptides that have demonstrated remarkably high antioxidant activity.[1] This suggests that the 2-oxo-imidazole core is a key pharmacophore for radical scavenging. This guide will therefore not only present the established methodologies for antioxidant evaluation but also provide a comparative analysis against well-characterized antioxidant standards: Trolox , a water-soluble analog of vitamin E; Ascorbic Acid (Vitamin C), a ubiquitous natural antioxidant[2][3]; and Quercetin , a prominent dietary flavonoid known for its potent antioxidant effects.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for a rigorous comparative evaluation. By understanding the nuances of different antioxidant assays and the performance of benchmark compounds, researchers can effectively position novel molecules like 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile within the broader context of antioxidant science.
Understanding the Mechanisms of Antioxidant Action
Antioxidants employ a variety of mechanisms to neutralize free radicals. The most common in vitro assays are designed to measure two primary modes of action:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.
Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the free radical. The Ferric Reducing Antioxidant Power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays are predominantly based on the SET mechanism.
It is crucial to employ a battery of assays that cover these different mechanisms to obtain a comprehensive antioxidant profile of a test compound.
Comparative Benchmarking: Performance of Standard Antioxidants
A novel antioxidant candidate's performance can only be meaningfully assessed when compared against established standards. The following tables summarize the typical antioxidant capacities of Trolox, Ascorbic Acid, and Quercetin in commonly used in vitro assays. These values serve as a crucial reference point for interpreting the results obtained for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile.
Table 1: DPPH Radical Scavenging Activity of Benchmark Antioxidants
Compound
IC₅₀ (µM)
Trolox
40 - 60
Ascorbic Acid
25 - 45
Quercetin
5 - 15
IC₅₀ (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity of Benchmark Antioxidants
Compound
TEAC (Trolox Equivalent Antioxidant Capacity)
Trolox
1.0
Ascorbic Acid
1.0 - 1.2
Quercetin
2.0 - 4.8
TEAC represents the antioxidant capacity of a compound relative to Trolox. A higher TEAC value signifies greater antioxidant potency.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Benchmark Antioxidants
Compound
FRAP Value (µmol Fe²⁺/µmol)
Trolox
~1.0
Ascorbic Acid
~2.0
Quercetin
~4.5
The FRAP value indicates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Table 4: Cellular Antioxidant Activity (CAA) of Benchmark Antioxidants
Compound
CAA Value (µmol QE/100 µmol)
Quercetin
100
Ascorbic Acid
~5
CAA values are often expressed as quercetin equivalents (QE), where a higher value indicates greater intracellular antioxidant activity.[6]
Experimental Protocols for Antioxidant Capacity Assessment
The following are detailed, step-by-step methodologies for the key in vitro and cell-based assays recommended for benchmarking the antioxidant capacity of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile.
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol.
Prepare a series of concentrations of the test compound (2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile) and the standard antioxidants (Trolox, Ascorbic Acid, Quercetin) in methanol.
Assay Procedure:
In a 96-well microplate, add 100 µL of each concentration of the test and standard solutions.
Add 100 µL of the DPPH solution to each well.
Incubate the plate in the dark at room temperature for 30 minutes.
Measurement:
Measure the absorbance at 517 nm using a microplate reader.
Calculation:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the antioxidant and Abs_sample is the absorbance in the presence of the antioxidant.
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.
Protocol:
Reagent Preparation:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
Generate the ABTS•⁺ solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Assay Procedure:
Prepare various concentrations of the test compound and standards.
Add 20 µL of the sample or standard to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.
Measurement:
After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
Calculation:
Calculate the percentage of inhibition as in the DPPH assay.
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH.
Protocol:
Reagent Preparation:
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
Warm the FRAP reagent to 37°C before use.
Assay Procedure:
Prepare various concentrations of the test compound and a ferrous sulfate standard curve.
Add 20 µL of the sample or standard to 180 µL of the FRAP reagent in a 96-well plate.
Measurement:
Incubate the mixture at 37°C for 4 minutes.
Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
Calculation:
The antioxidant capacity is determined by comparing the absorbance of the sample with the ferrous sulfate standard curve and is expressed as µmol of Fe²⁺ equivalents per µmol of the antioxidant.
FRAP Assay Workflow
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compound.[6]
Protocol:
Cell Culture:
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate and grow to confluence.
Treatment:
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
Treat the cells with various concentrations of the test compound or quercetin (as a standard) along with 25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in treatment medium for 1 hour at 37°C.[3]
Induction of Oxidative Stress:
Wash the cells with PBS to remove the treatment medium.
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution to each well to induce peroxyl radical formation.[6]
Measurement:
Immediately place the plate in a fluorescence plate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour at 37°C.
Calculation:
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
The CAA value is calculated using the following formula:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Results are expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.[6]
Interpreting the Data and the Promise of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
The data generated from these assays will provide a multi-faceted antioxidant profile for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile. A low IC₅₀ in the DPPH assay and a high TEAC value in the ABTS assay would indicate potent radical scavenging activity. A high FRAP value would confirm its reducing power. Perhaps most importantly, a significant CAA value would demonstrate its efficacy in a cellular context, a critical step in validating its potential as a therapeutic agent.
Studies on related 2-oxo-imidazole-containing dipeptides have shown that they possess significantly greater antioxidant capacity than their non-oxidized imidazole counterparts.[2][5] This suggests that the 2-oxo functional group is crucial for this enhanced activity. Therefore, it is hypothesized that 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile will exhibit strong antioxidant properties.
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile's antioxidant capacity. By employing a suite of well-established assays and comparing the results to industry-standard benchmarks, researchers can accurately and objectively assess the potential of this promising compound. The provided protocols are designed to ensure scientific integrity and reproducibility, empowering researchers to make data-driven decisions in the pursuit of novel antioxidant therapies. The exploration of the 2-oxo-imidazole scaffold represents an exciting frontier in antioxidant research, and a thorough evaluation of this specific carbonitrile derivative is a critical next step in unlocking its potential.
References
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). Ultimate Treat. [Link]
A Review of Quercetin: Chemistry, Antioxidant Properties, and Bioavailability. (2009, April 1). Journal of Young Investigators. [Link]
Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). National Center for Biotechnology Information. [Link]
2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. (2021, September 8). National Center for Biotechnology Information. [Link]
2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. (2021, September 8). MDPI. [Link]
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]
4.14. Ferric Reducing Antioxidant Power (FRAP) Assay. (n.d.). Bio-protocol. [Link]
Inhibitory Effects of Imidazole Dipeptides and 2-Oxo-Imidazole Dipeptides on Intracellular ROS Generation and Degradation of Protein and DNA. (2026, March 1). MDPI. [Link]
2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. (2025, October 15). ResearchGate. [Link]
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007, September 29). ACS Publications. [Link]
ABTS – Knowledge and References. (n.d.). Taylor & Francis. [Link]
STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. (n.d.). ResearchGate. [Link]
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.). ResearchGate. [Link]
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]
Antioxidant activity by DPPH assay: in vitro protocol. (2021, June 15). ResearchGate. [Link]
Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. (2025, April 14). National Center for Biotechnology Information. [Link]
New antioxidants found in beef, chicken, and pork. (2023, February 17). ScienceDaily. [Link]
DPPH Radical Scavenging Assay. (2023, July 26). MDPI. [Link]
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. (2022, July 9). National Center for Biotechnology Information. [Link]
Preparation of Quercetin Esters and Their Antioxidant Activity. (2019, August 29). ACS Publications. [Link]
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021, December 22). MDPI. [Link]
IC 50 (DPPH), IC 50 (ABTS), AEAC (FRAP assay), AEAC (Phosphomolybdenum assay) of the extracts, ascorbic acid, and BHA … (n.d.). ResearchGate. [Link]
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (n.d.). National Center for Biotechnology Information. [Link]
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022, October 30). SciELO. [Link]
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. [Link]
Total Phenolics, Flavonoids, Proanthrocyanidins , Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed. (n.d.). ResearchGate. [Link]
The IC 50 value for antioxidant activity of ascorbic acid and the formulation. (n.d.). ResearchGate. [Link]
Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex. (n.d.). National Center for Biotechnology Information. [Link]
Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis, Antiproliferative Activity and Radical Scavenging Ability of 5-O-Acyl Derivatives of Quercetin. (2021, March 14). MDPI. [Link]
Ferric ions (Fe³⁺) reducing antioxidant power (FRAP) of compounds 6a–6d. (n.d.). ResearchGate. [Link]
Antioxidant activity of the compounds through DPPH and FRAP test. Each... (n.d.). ResearchGate. [Link]
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). IntechOpen. [Link]
Docking, Synthesis and Evaluation of Antioxidant Activity of 2,4,5-Triaryl Imidazole. (2015, November 4). Walsh Medical Media. [Link]
Antioxidant potential and antimicrobial screening of some novel imidazole derivatives. (n.d.). SciSpace. [Link]
Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. (2022, August 12). Journal of Medicinal and Chemical Sciences. [Link]
Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. (n.d.). Research Square. [Link]
Structural and Functional Comparison Guide: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile vs. 4-Aminopyrimidine
Executive Summary In rational drug design and structural biology, understanding the precise electronic distribution and tautomeric preferences of heterocyclic building blocks is paramount. This guide provides an in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In rational drug design and structural biology, understanding the precise electronic distribution and tautomeric preferences of heterocyclic building blocks is paramount. This guide provides an in-depth structural comparison between two highly functionalized heterocycles: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile and 4-Aminopyrimidine .
While 4-Aminopyrimidine serves as a critical structural model for nucleobases (e.g., cytosine) and coenzymes (e.g., thiamin diphosphate)[1], 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is a bioactive imidazole derivative identified in traditional medicinal extracts like Azadirachta indica (Neem), known for its antimicrobial and antioxidant properties[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing on the causality behind their structural dynamics, tautomeric equilibria, and the self-validating experimental protocols required to characterize them.
Physicochemical & Structural Profiling
To effectively utilize these compounds in synthetic workflows, one must first understand their divergent physicochemical properties. The table below synthesizes their core quantitative data.
4-Aminopyrimidine : The presence of the exocyclic amino group at the C4 position of the electron-deficient pyrimidine ring creates a push-pull electronic system. This compound is highly soluble in aqueous media and acts as a versatile hydrogen-bond donor and acceptor, making it a privileged scaffold for kinase inhibitors[5].
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile : The 2-imidazolone core is heavily influenced by the C4 carbonitrile group. The strong electron-withdrawing nature of the nitrile group depletes electron density from the imidazole ring. This significantly enhances the acidity of the adjacent N-H protons, strengthening its capacity as a hydrogen-bond donor—a key factor in its antioxidant mechanism of action[2].
The most critical structural feature of both compounds is their dynamic tautomerism, which dictates their reactivity and biological target binding.
For 4-Aminopyrimidine , the equilibrium between the amino tautomer and the imino tautomer (3,4-dihydro-4-iminopyrimidine) is highly dependent on the dielectric constant of the environment. In aqueous solution and the solid state, the amine tautomer is thermodynamically favored[1]. However, within the low-dielectric, highly structured active sites of thiamin diphosphate-dependent enzymes, the 1,4-imino tautomer is stabilized via proton transfer, which is essential for catalytic function[6].
Experimental Methodologies for Structural Validation
To ensure scientific integrity, the structural state of these heterocycles must be empirically validated. Below are two self-validating protocols designed to definitively assign their structural conformations.
Protocol 1: 15N NMR Resolution of 4-Aminopyrimidine Tautomers
Rationale/Causality : Because the proton exchange rate between the amino and imino forms is often faster than the NMR timescale at room temperature, standard 1H NMR yields time-averaged signals that obscure the true structural state. Therefore, 15N labeling combined with base titration is required. The chemical environment of an sp3 amino nitrogen vs. an sp2 imino nitrogen is vastly different, allowing for clear resolution[6].
Step 1 (Preparation) : Dissolve 5-10 mg of 15N-labeled 4-Aminopyrimidine (labeled at the exocyclic amine) in anhydrous DMSO-d6 to minimize rapid proton exchange with the solvent.
Step 2 (Acquisition) : Acquire baseline 15N NMR spectra using a 500 MHz (or higher) spectrometer. Note the shielded position of the amino nitrogen.
Step 3 (Titration) : Gradually titrate the sample with a strong organic base (e.g., DBU) to artificially induce the deprotonation/reprotonation cascade that forms the imino tautomer[6].
Step 4 (Self-Validation) : Monitor the emergence of a highly deshielded 15N signal. The imino nitrogen will shift by >100 ppm downfield relative to the amino baseline. Concurrently, UV spectroscopy should show a shift in λmax to ~307 nm. The precise correlation of the >100 ppm NMR shift and the UV shift self-validates the presence of the 1,4-imino tautomer[6].
Protocol 2: X-Ray Crystallographic Analysis of Solid-State Conformations
Rationale/Causality : While NMR provides solution-state dynamics, X-ray crystallography is required to map the exact hydrogen-bonding network and confirm the thermodynamic preference of the solid-state tautomer.
Step 1 (Crystallization) : Dissolve 4-aminopyrimidine in hot ethyl acetate (EtOAc) to saturation. Causality: EtOAc provides an optimal moderate-dielectric environment that prevents rapid, disordered precipitation, ensuring the slow growth of an ordered crystal lattice[7]. Allow slow evaporation at room temperature to yield colorless needles.
Step 2 (Mounting) : Select a single crystal (dimensions ~0.2 x 0.2 x 0.3 mm) and mount it on a diffractometer using perfluoropolyether oil to prevent atmospheric moisture degradation.
Step 3 (Data Collection) : Collect diffraction data at 289 K using Mo Kα radiation (λ = 0.71073 Å).
Step 4 (Refinement) : Solve the structure using direct methods. The compound crystallizes in the orthorhombic Pcab space group (a = 10.983 Å, b = 12.287 Å, c = 14.052 Å)[8].
Step 5 (Self-Validation) : The definitive proof of the tautomeric state is the measurement of the exocyclic C4-N bond length. A measured length of ~1.34 Å confirms single-bond character (validating the amino tautomer), whereas a length of ~1.28 Å would indicate double-bond character (imino). This geometric parameter serves as an internal validation of the structural assignment.
Applications in Drug Development
The distinct structural features of these two compounds dictate their utility in pharmacology:
4-Aminopyrimidine is heavily utilized as a fragment in the development of ATP-competitive kinase inhibitors. Its ability to act as both a hydrogen-bond donor (via the -NH2) and acceptor (via the ring nitrogens) allows it to perfectly mimic the adenine ring of ATP within kinase hinge regions[5].
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile represents a highly functionalized polar core. Its identification in Azadirachta indica highlights its evolutionary optimization for biological interaction. The highly acidic N-H bonds (driven by the -CN group) make it an excellent candidate for designing novel radical-scavenging antioxidants or antimicrobial agents targeting specific bacterial hydrogen-bond networks[2].
References
PubChem CID 68958 (4-Aminopyrimidine) . National Center for Biotechnology Information (NIH). [Link]
PubChem CID 572928 (2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile) . National Center for Biotechnology Information (NIH).[Link]
Azadirachta Indica (Neem) in Traditional Indian Medicine: Indigenous Knowledge & Scientific Validation . RSIS International.[Link]
Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate... Biochemistry (PMC/NIH).[Link]
Geometric and Energetic Consequences of Prototropy for Neutral and Ionized 4-Aminopyrimidine in Water Solution . Bulgarian Chemical Communications.[Link]
Crystal structure of 4-aminopyrimidine, C4H5N3 . Lirias - KU Leuven.[Link]
Validating the Purity of Commercial 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile Standards: A Comparative Analytical Guide
For researchers and drug development professionals, the structural integrity and absolute purity of heterocyclic building blocks are foundational to reproducible medicinal chemistry. 2-Oxo-2,3-dihydro-1H-imidazole-4-carb...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the structural integrity and absolute purity of heterocyclic building blocks are foundational to reproducible medicinal chemistry. 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CID 572928) is a highly polar, low-molecular-weight (109.09 g/mol ) imidazole derivative frequently utilized in the synthesis of antimicrobial and antioxidant agents [1].
Validating commercial standards of this compound presents unique analytical challenges. Its high polarity results in poor retention on standard Reversed-Phase (RP) columns, and its tautomeric nature (shifting between 2-oxo and 2-hydroxy states) can lead to peak distortion or integration errors[2]. This guide objectively compares analytical modalities and provides field-proven, self-validating protocols to establish the absolute mass fraction purity of commercial standards.
Comparison of Analytical Modalities
Relying solely on vendor-provided Certificates of Analysis (CoA)—which often utilize simple area normalization via RP-HPLC—can lead to dangerous overestimations of purity. Area normalization assumes all impurities share the same UV response factor and ignores non-chromophoric contaminants like residual solvents or inorganic salts.
To achieve true validation, an orthogonal approach combining Hydrophilic Interaction Liquid Chromatography (HILIC) and Quantitative Nuclear Magnetic Resonance (1H qNMR) is required [3].
Table 1: Comparison of Analytical Modalities for Imidazole Derivatives
Analytical Technique
Retention Mechanism / Principle
Advantages for Polar Heterocycles
Limitations
Best Application
RP-HPLC (C18)
Hydrophobic partitioning
Widely available, standard QC method.
Poor retention of polar carbonitriles; analytes often elute in the void volume[4].
Rough screening only.
HILIC-UV/MS
Hydrophilic partitioning into a water-enriched stationary layer
Excellent retention of polar imidazoles; MS compatibility allows for exact mass impurity ID[2][5].
Only provides relative purity (% Area); misses non-UV active inorganic salts.
Impurity profiling and relative quantitation.
1H qNMR
Direct proportionality between signal integral and molar concentration
Provides absolute mass fraction purity (% w/w); detects residual solvents and water[6][7].
Lower sensitivity for trace impurities (<0.1%) compared to MS.
Absolute purity certification and calibration.
Self-Validating Experimental Protocols
A robust validation protocol must be a self-validating system—meaning the experiment contains internal checks that prove the data is reliable before the final calculation is made.
Protocol A: Relative Purity via Orthogonal HILIC-UV/MS
Causality & Rationale: HILIC utilizes an unbonded silica or amide stationary phase to retain the highly polar carbonitrile and oxo-imidazole moieties[4]. We utilize an acidic mobile phase (pH 3.0) as a self-validating control: it suppresses the ionization of the imidazole nitrogen and locks the tautomeric equilibrium, ensuring a sharp, Gaussian peak shape necessary for accurate integration[5].
Step-by-Step Methodology:
System Suitability Testing (SST): Inject a resolution mixture containing 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile and a known polar degradant (e.g., 2-hydroxy-1H-imidazole). Validation checkpoint: Ensure column theoretical plates (N) > 5000 and resolution (Rs) > 2.0.
Sample Preparation: Accurately weigh 1.0 mg of the commercial standard and dissolve in 1.0 mL of sample diluent (80:20 Acetonitrile:Water). Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak fronting.
Chromatographic Conditions:
Column: Amide-bonded HILIC column (150 x 4.6 mm, 3 µm).
Mobile Phase: Isocratic 85% Acetonitrile / 15% 10mM Ammonium Formate (adjusted to pH 3.0 with formic acid).
Flow Rate: 0.8 mL/min.
Orthogonal Detection: Monitor UV absorbance at 210 nm (for conjugated ring systems) and utilize inline Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode to confirm the analyte mass (m/z 108 [M-H]⁻) and identify co-eluting impurities.
Protocol B: Absolute Mass Fraction Purity via 1H qNMR
Causality & Rationale: Unlike chromatography, qNMR does not require a structurally identical reference standard. The integral of a 1H NMR resonance is strictly proportional to the number of nuclei, governed by fundamental quantum physics [6]. By co-dissolving the analyte with a highly pure Internal Standard Reference Data (ISRD) compound, we create an absolute quantitative system[8].
Step-by-Step Methodology:
Internal Standard Selection: Select Maleic Acid (ISRD grade, 99.9% purity). Causality: Maleic acid yields a sharp singlet at ~6.3 ppm in DMSO-d6, which perfectly avoids overlap with the imidazole C-H proton (~7.8 ppm) and the broad N-H tautomeric exchange signals.
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of the commercial standard and ~5.000 mg of Maleic Acid into the same vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.
T1 Relaxation Assessment (Self-Validation Step): Execute an Inversion Recovery experiment to measure the longitudinal relaxation time (T1) of all protons of interest. Validation checkpoint: The relaxation delay (D1) must be set to ≥ 5 × T1(max) (typically > 60 seconds) to ensure >99.3% magnetization recovery. Failing to do this causes severe integration errors[6].
Acquisition & Calculation: Acquire a 1D 1H NMR spectrum using a simple 90° pulse program (zg) with 64 scans. Phase and baseline correct manually. Calculate the absolute mass fraction purity (
Px
) using the fundamental qNMR equation:
The necessity of this orthogonal approach is highlighted when comparing vendor claims against empirical validation data. Below is a representative dataset demonstrating how HILIC-UV can overestimate purity by missing non-chromophoric impurities (like residual water or solvents), which are explicitly captured by qNMR.
Table 2: Representative Validation Data for Commercial Standards
Source / Vendor
Vendor Claimed Purity
HILIC-UV Purity (% Area)
1H qNMR Purity (% w/w)
Variance (
Δ
)
Primary Identified Impurity
Vendor A
≥
95.0%
98.2%
94.1%
4.1%
Residual Solvents (Water, EtOAc)
Vendor B
≥
98.0%
99.1%
98.5%
0.6%
2-Hydroxy-1H-imidazole (Tautomer)
In-House Synth.
> 99.0%
99.8%
99.6%
0.2%
None detected
Data interpretation: Vendor A's standard is unsuitable for quantitative biological assays without further desiccation, as the 4.1% variance is driven by non-UV-active residual solvents detected exclusively via qNMR.
Workflow Visualization
The following logical relationship diagram illustrates the self-validating orthogonal workflow required to certify commercial standards for downstream drug development.
Caption: Orthogonal validation workflow combining HILIC-UV/MS and 1H qNMR for absolute purity determination.
References
National Center for Biotechnology Information. "2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile - PubChem - NIH." PubChem.
Benchchem. "Validating the Purity of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide: A Comparative Guide to HPLC Methods." Benchchem.
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma.
American Chemical Society. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
National Open Access Monitor, Ireland. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis.
Chromatography Forum. "HPLC METHOD FOR IMIDAZOLE." Chromatography Forum.
Wiley Analytical Science. "Imidazole quantification by LC determination." Wiley.
JEOL. "Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability." JEOL.
comparing extraction efficiency of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile using different solvents
Comparative Extraction Efficiency of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile: A Solvent-Driven Guide Introduction For drug development professionals and analytical chemists, isolating specific bioactive intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Extraction Efficiency of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile: A Solvent-Driven Guide
Introduction
For drug development professionals and analytical chemists, isolating specific bioactive intermediates from complex biological matrices requires precision. 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (C₄H₃N₃O) is a high-value imidazole derivative recognized for its potent antimicrobial and antioxidant properties[1]. It is naturally occurring in matrices such as the unripe seeds of [1] and the lichen [2].
Because this compound exists alongside hundreds of other phytochemicals, empirical trial-and-error is inefficient. This guide objectively compares extraction efficiencies across different solvents, detailing the causality behind solvent selection and providing a self-validating protocol for reproducible recovery.
Mechanistic Overview: The Causality of Solvent Selection
As an application scientist, evaluating extraction efficiency requires looking beyond crude yields to understand the thermodynamic interactions between the solvent and the target molecule. The molecular structure of dictates its solubility profile[3]:
Hydrogen Bonding Capacity: The imidazole ring contains an NH group acting as a strong hydrogen-bond donor, while the oxo (ketone) group acts as a hydrogen-bond acceptor.
Dipole Moment: The carbonitrile (-C≡N) functional group introduces a strong localized dipole, rendering the entire molecule highly polar.
The Causality: Extraction is governed by the dielectric constant and hydrogen-bonding capabilities of the solvent. Polar protic solvents (like methanol) successfully disrupt the hydrogen-bonded networks within the plant/lichen matrix, solvating the target compound efficiently. Conversely, non-polar solvents (like hexane) rely only on weak dispersion forces, which are insufficient to overcome the strong intermolecular forces of the imidazole derivative, resulting in negligible recovery.
Polarity-driven partitioning mechanism for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile.
Solvent Comparison & Experimental Data
Quantitative GC-MS profiling data from standardized extractions of botanical and lichen matrices demonstrates a clear correlation between solvent polarity and target recovery[1][2]. The table below summarizes these findings to guide solvent selection.
Solvent
Polarity Index
Boiling Point (°C)
Total Extract Yield (%)
Target Compound Recovery (GC-MS Area %)
Suitability
Methanol
5.1
65.0
~13.0 - 15.0%
1.05%
Optimal
Ethyl Acetate
4.4
77.1
7.33%
0.206%
Moderate
Hexane
0.1
68.0
0.60%
Trace
Unsuitable
(Data synthesized from the methanolic extraction of unripe Neem seeds[1] and the sequential solvent extraction of Anzia ornatoides[2].)
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility across different laboratories, the following protocol employs a self-validating system using Soxhlet extraction coupled with GC-MS.
Phase 1: Matrix Preparation & Soxhlet Extraction
Matrix Preparation: Lyophilize the botanical sample to achieve <5% moisture content. Causality: Residual water alters the solvent's dielectric constant and promotes the co-extraction of unwanted water-soluble polysaccharides. Mill the dried sample to a uniform particle size (0.5 mm) to maximize the surface area-to-volume ratio.
Extraction Setup: Place 10.0 g of the milled matrix into a high-purity cellulose thimble. Add 150 mL of GC-grade Methanol to the round-bottom flask.
Reflux Parameters: Run the Soxhlet apparatus at 68°C for 6 hours (approximately 20-24 complete cycles). Causality: Continuous siphoning maintains a steep, localized concentration gradient between the solid matrix and the fresh solvent, driving optimal mass transfer.
Concentration: Concentrate the extract using a rotary evaporator at 40°C under reduced pressure (150 mbar). Causality: Keeping the temperature strictly at or below 40°C prevents the thermal degradation of the heat-sensitive carbonitrile group.
Sample Reconstitution: Dissolve exactly 1.0 mg of the dried methanolic extract in 1.0 mL of GC-grade methanol.
Internal Standard Spiking (Critical Step): Spike the sample with 10 µL of a nonadecane internal standard (50 µg/mL). Trustworthiness: The internal standard creates a self-validating loop. It mathematically accounts for any matrix suppression effects, variations in injection volume, or shifts in ionization efficiency during the MS run.
Chromatographic Analysis: Inject 1 µL into the GC-MS equipped with a capillary column (e.g., HP-5MS). Utilize a temperature gradient starting at 60°C (hold for 2 mins), ramping to 280°C at a rate of 10°C/min.
Target Identification: Identify 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile via its molecular ion peak at m/z 109[1][2].
Standardized self-validating workflow for extraction and GC-MS quantification.
References
Title: Azadirachta Indica (Neem) in Traditional Indian Medicine: Indigenous Knowledge & Scientific Validation
Source: RSIS International (International Journal of Research and Scientific Innovation)
URL: [Link]
Title: Phytochemical analysis of Anzia ornatoides
Source: Shodhganga INFLIBNET Centre
URL: [Link]
Title: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CID 572928)
Source: PubChem, National Institutes of Health
URL: [Link]